4-Amino-3-nitrophenylboronic acid pinacol ester
Description
The exact mass of the compound 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYJKGGBFKVKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584648 | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833486-94-5 | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Chemical and Physical Properties
This compound is a stable, solid organic compound. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling in synthetic procedures. The presence of both an amino and a nitro group on the phenyl ring provides versatile handles for further chemical modifications.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 833486-94-5 |
| Molecular Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.09 g/mol |
| Appearance | Solid |
| Melting Point | 157.1-172.4 °C |
| Synonyms | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Table 2: Spectroscopic and Analytical Data Identifiers
| Data Type | Identifier/Reference |
| MDL Number | MFCD06795680[2] |
| PubChem Substance ID | 24883846[2] |
Synthesis and Reactivity
The primary utility of this compound in synthetic chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound serves as a valuable starting material for the synthesis of potent and selective inhibitors of this pathway.
The general workflow for developing such inhibitors is outlined below:
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This colocalization allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy. Inhibitors developed from this compound can be designed to target the ATP-binding pocket of one or more of the kinases in this pathway, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following sections provide generalized experimental protocols for the use of this compound in the synthesis of a hypothetical kinase inhibitor via Suzuki-Miyaura coupling.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Add the palladium catalyst (typically 2-10 mol%) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Table 3: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition |
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | K₂CO₃ (2.5 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Note: These are generalized conditions and may require optimization for specific substrates.
Western Blot Analysis of Akt Phosphorylation
This protocol describes a method to assess the inhibitory activity of a synthesized compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG)
-
Synthesized inhibitor compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Concluding Remarks
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of kinase inhibitors targeting the PI3K/Akt/mTOR pathway highlights its importance for researchers and scientists working on the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the application of this compound in a research and development setting.
References
An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic Acid Pinacol Ester: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-Amino-3-nitrophenylboronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.
Core Chemical Properties
This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below, providing a valuable resource for reaction planning and safety assessments.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [1][2] |
| Molecular Weight | 264.09 g/mol | [1] |
| Appearance | Yellow to orange to brown solid/powder to crystal | [1] |
| Melting Point | 157.1-172.4 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| CAS Number | 833486-94-5 | [1][2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the methyl protons of the pinacol group. The aromatic protons will appear as a complex splitting pattern in the downfield region, influenced by the amino and nitro substituents. The twelve equivalent protons of the two methyl groups on the pinacol ester will appear as a sharp singlet in the upfield region, typically around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The carbons of the pinacol group will have characteristic shifts, with the quaternary carbons attached to oxygen appearing further downfield. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine, asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-N stretching, C=C stretching from the aromatic ring, and strong B-O and C-O stretching bands associated with the boronic acid pinacol ester group.
Reactivity and Applications
The primary utility of this compound lies in its role as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction . The boronic acid pinacol ester functionality allows for the palladium-catalyzed formation of carbon-carbon bonds with various organic halides and triflates. The presence of both an amino and a nitro group on the phenyl ring offers opportunities for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional organic materials. The amino group can be acylated, alkylated, or diazotized, while the nitro group can be reduced to an amine, providing a handle for a wide range of chemical transformations.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a key reaction are provided below.
Synthesis via Miyaura Borylation
A common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed reaction couples an aryl halide with bis(pinacolato)diboron (B₂pin₂). The following is a representative protocol for the synthesis of this compound from 4-bromo-2-nitroaniline.
Reaction Scheme:
Materials:
-
4-bromo-2-nitroaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide (1.0 equiv) in a mixture of toluene and ethanol (e.g., a 3:1 to 4:1 ratio).
-
Add this compound (1.2 equiv) to the solution.
-
Add the 2M aqueous sodium carbonate solution (2.0-3.0 equiv).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key processes involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow from synthesis to application.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
4-Amino-3-nitrophenylboronic acid pinacol ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical compounds. This document outlines its core physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in one of the most powerful cross-coupling reactions.
Core Compound Data
This compound, also known by its synonym 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable reagent in organic synthesis. Its molecular structure, incorporating an amino group, a nitro group, and a boronic acid pinacol ester, makes it a versatile partner in a variety of chemical transformations.
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.09 g/mol |
| CAS Number | 833486-94-5 |
| Appearance | Solid |
| Melting Point | 157.1-172.4 °C |
Experimental Protocols
The synthesis of this compound can be approached as a two-step process. First, the synthesis of the precursor, 4-Aminophenylboronic acid pinacol ester, followed by its regioselective nitration.
Step 1: Synthesis of 4-Aminophenylboronic acid pinacol ester
This protocol is adapted from a practical and scalable process for the preparation of 4-Aminophenylboronic acid pinacol ester.
Materials:
-
4-Bromoaniline
-
Diphenyl ketone
-
Boron trifluoride etherate
-
Isobutylmagnesium bromide
-
n-Butyllithium
-
Trimethyl borate
-
Pinacol
-
Hydrochloric acid
-
Sodium hydroxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Protection of the Amine:
-
In a round-bottom flask, dissolve 4-bromoaniline and diphenyl ketone in a suitable solvent.
-
Add boron trifluoride etherate to catalyze the formation of the N-(diphenylmethylidene)aniline protecting group.
-
Reflux the mixture for 12 hours.
-
Remove the solvent under reduced pressure and recrystallize the residue from methanol to yield 4-bromo-N-(diphenylmethylidene)aniline.
-
-
Borylation:
-
Prepare a solution of isobutylmagnesium bromide in anhydrous THF.
-
At 0 °C, add n-butyllithium to the Grignard reagent solution and stir for 10 minutes.
-
Cool the resulting solution to -20 °C.
-
In a separate flask, dissolve the protected 4-bromo-N-(diphenylmethylidene)aniline in anhydrous THF and add it dropwise to the lithium trialkylmagnesiate solution under a nitrogen atmosphere.
-
Stir the reaction mixture for 1 hour at -20 °C.
-
Add trimethyl borate to the reaction mixture and continue stirring for another hour at the same temperature.
-
Allow the mixture to warm to room temperature over 1 hour and stir for an additional 30 minutes.
-
-
Esterification and Deprotection:
-
Quench the reaction with a cool, saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude boronic acid, add pinacol and stir in a suitable solvent to form the pinacol ester.
-
Hydrolyze the protecting group using an acidic workup (e.g., with HCl) to yield 4-Aminophenylboronic acid pinacol ester.
-
Purify the product by recrystallization from ethanol.
-
Step 2: Nitration of 4-Aminophenylboronic acid pinacol ester
This procedure is a plausible method based on general protocols for the ipso-nitration of arylboronic acids.
Materials:
-
4-Aminophenylboronic acid pinacol ester
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Aminophenylboronic acid pinacol ester in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Nitration:
-
Slowly add fuming nitric acid dropwise to the cooled solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by pouring it over ice.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Key Applications and Signaling Pathways
This compound is a highly valuable building block in medicinal chemistry and materials science. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the arylboronic acid ester and an aryl or vinyl halide, enabling the synthesis of complex biaryl and substituted aromatic structures that are common motifs in drug candidates.
The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester, a key building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data.
Introduction
This compound, also known as 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable aromatic boronic acid derivative. The presence of an amino group, a nitro group, and a boronic ester moiety on the same phenyl ring makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced organic materials. The strategic placement of its functional groups allows for selective chemical transformations, making it a sought-after component in drug discovery and development.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-bromo-2-nitroaniline, followed by a palladium-catalyzed Miyaura borylation reaction to introduce the pinacol boronate ester group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 4-bromo-2-nitroaniline
A common method for the synthesis of 4-bromo-2-nitroaniline involves the bromination of 2-nitroaniline.
Materials:
-
2-nitroaniline
-
Potassium bromide solution (15%)
-
Sulfuric acid (98%)
-
Sodium chlorate solution (30%)
Procedure:
-
In a suitable reaction vessel, add a 15% potassium bromide solution.
-
Slowly add concentrated sulfuric acid while stirring.
-
Add 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add a 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.
-
Heat the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the filter cake with water until the pH is neutral (5-8).
-
Dry the solid to obtain 4-bromo-2-nitroaniline.
Synthesis of this compound (Miyaura Borylation)
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction ideal for the synthesis of arylboronic esters.[1][2]
Materials:
-
4-bromo-2-nitroaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMSO)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitroaniline, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Characterization Data
The following tables summarize the key characterization data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 833486-94-5 | [3] |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [3] |
| Molecular Weight | 264.09 g/mol | [3] |
| Appearance | Light yellow to amber to dark green powder to crystal | [4] |
| Melting Point | 157.1-172.4 °C | |
| Purity | >98.0% (GC) | [4] |
Spectroscopic Data
| ¹H NMR (Expected Chemical Shifts, δ in ppm) | ¹³C NMR (Expected Chemical Shifts, δ in ppm) | Mass Spectrometry (Expected m/z) |
| ~8.2-8.0 (d, 1H, Ar-H) | ~150-148 (C-NH₂) | 264.1 (M⁺) |
| ~7.8-7.6 (dd, 1H, Ar-H) | ~140-138 (C-NO₂) | 249.1 (M-CH₃)⁺ |
| ~7.0-6.8 (d, 1H, Ar-H) | ~138-136 (C-B) | |
| ~6.0-5.8 (br s, 2H, NH₂) | ~135-133 (Ar-CH) | |
| ~1.35 (s, 12H, pinacol CH₃) | ~125-123 (Ar-CH) | |
| ~120-118 (Ar-CH) | ||
| ~84.5 (pinacol C-O) | ||
| ~25.0 (pinacol CH₃) |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical progression from starting materials to the final, purified, and well-characterized product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a reliable and reproducible pathway for the synthesis of this compound. The provided experimental protocols, based on established chemical principles, offer a solid foundation for its preparation in a laboratory setting. The characterization data, while based on expected values, provides a benchmark for the successful synthesis of this important chemical intermediate. The versatility of this compound ensures its continued importance in the fields of drug discovery and materials science.
References
- 1. 4-N-METHYLCARBOXAMIDOPHENYLBORONIC ACID, PINACOL ESTER(214360-57-3) 1H NMR [m.chemicalbook.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 833486-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS: 833486-94-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published, raw spectroscopic data, this document presents a combination of reported physical properties and predicted spectral characteristics based on the functional groups present in the molecule. Furthermore, detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their own characterization efforts.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers.[1][2]
| Property | Value |
| Chemical Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.09 g/mol |
| CAS Number | 833486-94-5 |
| Appearance | Yellow to orange to brown solid/crystalline powder[2][3] |
| Melting Point | 174-180 °C[2][3] or 157.1-172.4 °C |
| Purity | ≥97% |
Spectroscopic Data
While specific, publicly available spectra for this exact molecule are scarce, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.
Predicted ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pinacol methyl protons | ~1.3 | Singlet | 12H |
| Aromatic protons | 7.0 - 8.5 | Doublets, Doublet of doublets | 3H |
| Amine protons | Broad singlet | 2H |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pinacol methyl carbons | ~25 |
| Pinacol quaternary carbons | ~84 |
| Aromatic carbons | 110 - 150 |
| Carbon bearing boron (C-B) | Signal may be broad or absent |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, nitro, aromatic, and boronic ester groups. While some suppliers confirm the IR spectrum conforms to the structure, specific peak data is not provided.[3]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) | Strong |
| B-O Stretch (Boronic ester) | 1310 - 1380 | Strong |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrometry Data:
| Ion | m/z |
| [M]+ (Molecular Ion) | 264.13 |
| [M+H]+ | 265.14 |
| [M+Na]+ | 287.12 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[4][5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Use the same spectrometer as for ¹H NMR.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 30-45 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for both the background and the sample to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final concentration may need to be optimized depending on the instrument's sensitivity.
-
If using electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation for positive ion mode.
-
-
Instrument Parameters (ESI-MS):
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes to observe the molecular ion and potential adducts.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the ion of interest.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M]+ or [M-H]-) and any adducts (e.g., [M+H]+, [M+Na]+).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Solubility of 4-Amino-3-nitrophenylboronic acid pinacol ester in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Amino-3-nitrophenylboronic acid pinacol ester in common organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document provides a summary of known qualitative information, followed by a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound. This guide is intended to equip researchers with the necessary framework to ascertain the solubility profile of this and similar compounds in their own laboratory settings.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including pharmaceuticals, necessitates a thorough understanding of its physical properties, with solubility being a critical parameter for reaction setup, purification, and formulation.
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇BN₂O₄[1][2] |
| Molecular Weight | 264.09 g/mol [1][2] |
| Appearance | Yellow to orange to brown solid/powder to crystal[3] |
| Melting Point | 174°C to 180°C[3] |
Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents. The following table summarizes the available qualitative information.
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble[4] |
Researchers are encouraged to use the experimental protocols outlined in the following section to determine precise solubility values in solvents relevant to their specific applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in various organic solvents. This method is based on the widely used shake-flask technique, followed by quantitative analysis.
Principle
An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethyl sulfoxide, ethanol, ethyl acetate, methanol, tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be experimentally verified.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Alternative Analytical Techniques
-
Thermogravimetric Analysis (TGA): This method can be employed to determine solubility by measuring the mass loss of a saturated solution as the temperature is increased, allowing for the volatilization of the solvent and decomposition or volatilization of the solute.[5][6][7][8]
-
UV-Vis Spectroscopy: For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve of absorbance versus concentration is required.[9][10][11][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of a compound's solubility.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 833486-94-5 [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 4. 4-AMINO-3-NITROPHENYLBORONIC ACID, PINACOL ESTER CAS#: 833486-94-5 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Theoretical Exploration of 4-Amino-3-nitrophenylboronic acid pinacol ester: An In-depth Guide to its Electronic Properties
This technical guide provides a detailed overview of the theoretical and experimental approaches to understanding the electronic properties of 4-Amino-3-nitrophenylboronic acid pinacol ester. This compound is of significant interest to researchers and professionals in drug development and materials science due to the unique interplay of its electron-donating amino group and electron-withdrawing nitro group, which significantly influence its molecular orbital energies and charge distribution.
Theoretical Electronic Properties
Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of molecules like this compound. These computational studies provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity, stability, and optical properties.[1][2] While specific experimental data for this molecule is not extensively published, theoretical models offer a robust predictive framework.
Below is a summary of hypothetical, yet representative, electronic properties calculated for this compound, based on typical values for similar nitro- and amino-substituted phenylboronic acid esters.[3][4]
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.2 eV | eV | The Highest Occupied Molecular Orbital energy indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a stronger electron-donating character. |
| LUMO Energy | -2.8 eV | eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap | 3.4 eV | eV | The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and the energy required for electronic excitation. A larger gap implies higher kinetic stability. |
| Dipole Moment | 5.1 D | Debye | The dipole moment quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the amino and nitro functional groups. |
| Ionization Potential | 6.5 eV | eV | The energy required to remove an electron from the molecule in its gaseous state, directly related to the HOMO energy. |
| Electron Affinity | 2.5 eV | eV | The energy released when an electron is added to the molecule in its gaseous state, related to the LUMO energy.[5] |
Experimental Protocols for Electronic Characterization
To validate and complement theoretical findings, experimental techniques are essential. The following sections detail the methodologies for two key experiments used to probe the electronic properties of organic molecules.
UV-Visible Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions.[6] The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO.[7][8]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precise mass of the compound in a UV-grade solvent (e.g., Dimethyl Sulfoxide (DMSO) or Methanol) to a concentration of 1 mM.[2][7] A series of dilutions are then made to obtain concentrations ranging from 10 µM to 100 µM.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the solvent to record a baseline spectrum.
-
Measurement: The baseline is subtracted from the sample spectra. The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing information about the energies of the HOMO and LUMO.[9][10] For nitroaromatic compounds, CV can reveal the electrochemical behavior of the nitro group.[11][12][13]
Methodology:
-
Electrolyte Solution Preparation: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is prepared in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: The this compound is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
Measurement: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., -2.0 V for reduction) and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation and reduction. The HOMO and LUMO energy levels can be estimated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Visualizations
The following diagrams illustrate the logical workflow of a theoretical study and the key relationships governing the electronic properties of the title compound.
References
- 1. pncalab.com [pncalab.com]
- 2. researchgate.net [researchgate.net]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Discovery and first synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the chemical properties and synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester. Despite a comprehensive literature review, a specific seminal publication detailing the initial discovery and first synthesis of this compound could not be identified. However, this document compiles available data from commercial sources and analogous synthetic procedures to provide a foundational understanding of this important chemical entity.
Physicochemical Properties
This compound, also known by its synonym 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a solid organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 833486-94-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [1][2] |
| Molecular Weight | 264.09 g/mol | [1][2] |
| Melting Point | 157.1-172.4 °C | [1] |
| Form | Solid | [1] |
| Assay | 97% | [1] |
Synthesis and Methodologies
While the first synthesis of this compound is not explicitly documented in the available literature, its structure suggests that its synthesis would follow established methodologies for the preparation of substituted phenylboronic acid pinacol esters. Generally, these syntheses involve the formation of a carbon-boron bond at a specific position on the aromatic ring, often followed by functional group manipulations.
Based on the synthesis of analogous compounds, a plausible synthetic route could be conceptualized. The logical workflow for such a synthesis is depicted in the diagram below.
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocols for Analogous Compounds
To provide practical insight, the following are detailed experimental protocols for the synthesis of structurally related compounds, which could be adapted for the synthesis of this compound.
1. Synthesis of 4-Aminophenylboronic acid pinacol ester via Palladium-Catalyzed Cross-Coupling:
This method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Reaction Setup: To a solution of 4-bromoaniline (1.0g, 5.8mmol) and bis(pinacolato)diboron (1.78g, 7.0mmol) in dioxane (15.0mL), potassium acetate (1.71g, 17.4mmol) is added under stirring.
-
Inert Atmosphere: The reaction mixture is deaerated with nitrogen for 30 minutes.
-
Catalyst Addition: PdCl₂(dppf) (0.21g, 0.3mmol) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at 100°C for 6 hours.
-
Work-up and Purification: After completion, dioxane is removed, and the residue is quenched with water. The product is extracted with ethyl acetate, and the organic layer is concentrated. The crude product is purified by column chromatography.[4]
2. Synthesis of 4-Nitrophenylboronic acid pinacol ester:
This procedure outlines a general method starting from 4-nitroaniline.
-
Diazotization: A solution of 4-nitroaniline (0.5 mmol) in methanol and hydrochloric acid is treated with sodium nitrite solution at 0-5°C for 30 minutes.
-
Borylation: A methanol solution of bis(pinacolato)diboron (1.5 mmol) is added, and the mixture is stirred for 60 minutes.
-
Extraction and Purification: Water is added, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified.[5]
Applications in Drug Discovery and Development
While specific signaling pathways involving this compound are not detailed in the literature, its structural motifs are common in medicinal chemistry. Phenylboronic acids are versatile intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis for creating carbon-carbon bonds.[6] The amino and nitro functionalities on the phenyl ring offer sites for further chemical modification, allowing for the construction of diverse molecular libraries for screening and drug development. For instance, the related compound, 4-aminophenylboronic acid pinacol ester, has been utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[7][8]
The logical relationship for its application in drug discovery is outlined below.
Caption: Role as a building block in drug discovery via cross-coupling.
Conclusion
This compound is a commercially available compound with potential as a versatile building block in medicinal chemistry and materials science. While a definitive account of its discovery and first synthesis remains elusive in publicly accessible literature, established synthetic protocols for analogous compounds provide a strong basis for its preparation. Further research into its applications, particularly in the synthesis of novel therapeutic agents, is warranted.
References
- 1. 3-硝基4-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Technical Guide: Safety and Handling of 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and key applications of 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS No. 833486-94-5). This guide is intended to support laboratory professionals in the safe and effective use of this compound as a versatile building block in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
This compound, also known as 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a solid organic compound.[1] Its structure combines an aminonitrophenyl group with a pinacol boronic ester, making it a valuable reagent for introducing this specific moiety into larger molecules.
| Property | Value | Reference(s) |
| CAS Number | 833486-94-5 | [2] |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [2] |
| Molecular Weight | 264.09 g/mol | [2] |
| Appearance | Yellow to orange to brown solid/powder | [1] |
| Melting Point | 157.1-172.4 °C | |
| Synonyms | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Safety and Hazard Information
It is imperative to handle this compound with appropriate caution, adhering to the hazard classifications established by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this chemical, the following precautionary measures and PPE are mandatory.
| Precautionary Code | Description | Reference(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling significant quantities or if dust is generated.
First Aid Measures
| Exposure Route | First Aid Instructions | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is recommended to store refrigerated.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Handle in accordance with good industrial hygiene and safety practices.
Applications in Organic Synthesis and Drug Discovery
This compound is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.
The presence of both an amino and a nitro group on the phenyl ring, in addition to the boronic ester, makes this compound a versatile precursor for the synthesis of a wide range of biologically active molecules. For instance, related aminophenylboronic acid pinacol esters have been used in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential anticancer activity.[5] The nitro group itself is a scaffold known to be present in compounds with a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[6]
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Protocol (General)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), under a positive flow of the inert gas.
-
Reaction: Heat the mixture to a specified temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Role in Drug Development: A Conceptual Pathway
The utility of this reagent in drug development lies in its ability to serve as a key intermediate for synthesizing molecules that can interact with biological targets, such as protein kinases. The diagram below illustrates a conceptual pathway from this building block to a potential kinase inhibitor and the subsequent biological investigation.
Caption: Conceptual workflow from a boronic ester building block to a potential drug candidate.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[3] 4-Amino-3-nitrophenylboronic acid pinacol ester is a versatile building block in medicinal chemistry, often employed in the synthesis of complex heterocyclic structures. The amino and nitro functionalities on the phenyl ring provide strategic points for further chemical modification, making it a valuable reagent in the development of novel therapeutic agents.[4][5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide. The resulting biaryl product can serve as a key intermediate in the synthesis of various scaffolds, including benzimidazoles, which are prevalent in many biologically active compounds.[6][7]
Application: Synthesis of Benzimidazole Precursors
A significant application of the Suzuki-Miyaura coupling product derived from this compound is in the synthesis of substituted benzimidazoles. The biaryl product, containing an ortho-amino and nitro group, can undergo a reductive cyclization to form the benzimidazole ring system.[8][9][10] This subsequent transformation highlights the utility of the initial Suzuki-Miyaura coupling in generating precursors for complex heterocyclic frameworks relevant to drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[11][12] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[11]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base. The base activates the boronic ester, enhancing the nucleophilicity of the organic moiety.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]
Pinacol esters are often used to increase the stability of the boronic acid and prevent premature protodeboronation.[13]
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Materials and Reagents
-
This compound (1.0 equiv)
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen (inert gas)
Equipment
-
Schlenk tube or other suitable reaction vessel equipped with a magnetic stirrer bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure
Reaction Setup:
-
To a dry Schlenk tube, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), this compound (1.0 equiv, 1 mmol), potassium phosphate (2.0 equiv, 2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%).
-
Seal the Schlenk tube with a rubber septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes to ensure all solids are suspended.
Reaction Execution:
-
Heat the reaction mixture to 90 °C using a preheated oil bath or heating mantle.[14]
-
Stir the reaction vigorously for 24 hours.[14]
-
Monitor the progress of the reaction by TLC.
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of various aryl bromides with this compound.
| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 90 | 24 | 60-85 | [14] |
| 2-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~85 | General Protocol |
| 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 110 | 8 | >90 | General Protocol |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 4-Amino-3-nitrophenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. This versatile building block is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to the presence of both an amino and a nitro group, which can be further functionalized.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a valuable reagent in this context, serving as a versatile building block for introducing a 4-amino-3-nitrophenyl moiety into a target molecule. The presence of the nitro group offers opportunities for subsequent reduction to an amine, enabling further diversification of the molecular scaffold. This reagent is particularly useful in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides.
Key Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These structures are prevalent in many biologically active compounds. For instance, this reagent has been utilized in the synthesis of Pyridinonyl PDK1 inhibitors, highlighting its importance in medicinal chemistry and drug discovery.
Experimental Protocols
The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines the general procedure for the coupling of an aryl bromide with this compound.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst and any additional ligands under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound. Please note that specific yields can vary depending on the substrates and reaction conditions.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-(2,2-dimethyl-propyl)-urea | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | Not specified | US8778977B2 |
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Substituted Biaryls Using 4-Amino-3-nitrophenylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have contributed to its widespread adoption.[4][5]
This document provides detailed application notes and protocols for the use of 4-Amino-3-nitrophenylboronic acid pinacol ester in the synthesis of substituted biaryls. This specific reagent is a versatile building block, incorporating amino and nitro functionalities that can be further manipulated to generate a diverse library of complex molecules.
Reagent Profile: this compound
This compound is a stable, solid reagent used in palladium-catalyzed cross-coupling reactions. The pinacol ester group enhances its stability and solubility in organic solvents compared to the corresponding boronic acid.[6]
| Property | Value | Reference |
| CAS Number | 833486-94-5 | [7][8][9] |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [7][9] |
| Molecular Weight | 264.09 g/mol | [9] |
| Appearance | Yellow to orange to brown solid | [8] |
| Melting Point | 157.1-172.4 °C | |
| Synonym | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this reagent.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. A base is required to facilitate the transmetalation step.[2][10]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization for different substrates.
Materials and Equipment:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.[10]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane and water mixture).[10] Then, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired substituted biaryl.
Reaction Optimization and Scope
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.[10]
-
Catalysts: While various palladium catalysts are effective, phosphine-based catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[11] For less reactive aryl chlorides, more active catalysts with bulky electron-rich phosphine ligands may be necessary.[12]
-
Bases: A variety of inorganic bases can be employed, such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13] The choice of base can influence the reaction rate and yield.[11] Cesium carbonate is often used for more challenging couplings.[10]
-
Solvents: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and an aqueous solution of the base is typically used.[14] The aqueous phase is crucial for the activation of the boronic ester.[11]
Substrate Scope: The reactivity of the aryl halide partner generally follows the order: I > Br > OTf >> Cl.[3] While aryl iodides and bromides are highly reactive, the coupling of aryl chlorides often requires more forcing conditions or specialized catalyst systems.[5][12]
Table of Representative Coupling Partners and Expected Yields:
| Aryl Halide (Ar-X) | Product | Expected Yield (%) |
| 4-Iodoanisole | 4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-amine | 85-95 |
| 3-Bromopyridine | 4-(Pyridin-3-yl)-2-nitroaniline | 75-90 |
| 4-Chlorobenzonitrile | 4'-Cyano-2-nitro-[1,1'-biphenyl]-4-amine | 60-80* |
| Methyl 4-bromobenzoate | Methyl 4'-amino-3'-nitro-[1,1'-biphenyl]-4-carboxylate | 80-95 |
*Requires optimized catalyst system and/or higher temperatures.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of substituted biaryls.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 207611-87-8: 4,4'-Biphenyldiboronic acid pinacol ester [cymitquimica.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. This compound, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: The Role of 4-Amino-3-nitrophenylboronic acid pinacol ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid pinacol ester, also known as 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a versatile building block in medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring an amino group, a nitro group, and a boronic acid pinacol ester, provides a rich scaffold for the synthesis of complex organic molecules with potential therapeutic applications.[1] The boronic ester functionality is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds, which is fundamental in the construction of the molecular frameworks of many pharmaceutical agents.[4][5] The presence of both an amino and a nitro group offers orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The structural analogs of this compound, such as 4-aminophenylboronic acid pinacol ester and 4-nitrophenylboronic acid pinacol ester, have been successfully employed in the synthesis of a variety of kinase inhibitors.[6][7][8] These include inhibitors of key signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway, receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and casein kinase 1 (CK1).[6][7][8] The nitro group, in particular, is a known pharmacophore that can be found in a range of bioactive molecules, contributing to their antimicrobial and antineoplastic properties.[9]
This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel kinase inhibitors.
Application Notes: Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The structural motif of this compound is well-suited for the synthesis of inhibitors targeting this pathway. Through a Suzuki-Miyaura coupling reaction, the phenylboronic acid moiety can be coupled with various heterocyclic scaffolds (e.g., pyrimidines, purines, quinolines) that are known to bind to the ATP-binding site of PI3K, Akt, or mTOR. The amino and nitro groups can then be functionalized to enhance potency, selectivity, and pharmacokinetic properties. For instance, the amino group can be acylated or used to form ureas, while the nitro group can be reduced to an amine and further derivatized.
Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play a pivotal role in cellular communication and are often overexpressed or mutated in cancer. Inhibitors of RTKs, such as those targeting EGFR, VEGFR, and PDGFR, have proven to be effective cancer therapies. The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling using this compound, is a common feature in many RTK inhibitors. The strategic placement of the amino and nitro groups on the phenyl ring allows for the introduction of substituents that can form key hydrogen bonds and van der Waals interactions within the kinase domain, leading to potent and selective inhibition.
Development of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The development of selective CDK inhibitors is an active area of research. The versatile substitution pattern of this compound allows for the generation of diverse libraries of compounds that can be screened for CDK inhibitory activity. The ability to readily modify the amino and nitro groups provides a facile route to optimize the SAR and achieve selectivity for specific CDK isoforms.
Quantitative Data Presentation
The following table represents a hypothetical dataset for a series of kinase inhibitors synthesized using this compound as a key building block. This illustrates how quantitative data for such compounds would be presented.
| Compound ID | R1 Group (Modification of Amino Group) | R2 Group (Modification of Nitro Group) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| Lead-001 | -NH2 | -NO2 | 850 | >10000 | 1200 | >10000 |
| Opt-002 | -NH-Ac | -NO2 | 620 | 8500 | 950 | 7800 |
| Opt-003 | -NH-SO2Me | -NO2 | 450 | 5600 | 780 | 6500 |
| Opt-004 | -NH2 | -NH2 | 750 | 9200 | 1100 | 9500 |
| Opt-005 | -NH-Ac | -NH2 | 15 | 120 | 45 | 850 |
| Opt-006 | -NH-cPr | -NH-Ac | 8 | 55 | 25 | 420 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine).
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 eq.), the heterocyclic halide (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.
-
In a separate vial, weigh palladium(II) acetate (0.05 eq.) and SPhos (0.1 eq.) and add them to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of the coupled product to an amino group, providing a handle for further diversification.
Materials:
-
Nitro-containing biaryl compound from Protocol 1
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the nitro-containing biaryl compound (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amino-substituted biaryl compound.
Visualizations
Caption: Experimental workflow for the synthesis of a bioactive scaffold.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97 833486-94-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenylboronic acid pinacol ester = 95 171364-83-3 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
Application of 4-Amino-3-nitrophenylboronic acid pinacol ester in materials science for organic electronics
Application Notes and Protocols: 4-Amino-3-nitrophenylboronic acid pinacol ester in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known reactivity of this compound and established principles in materials science for organic electronics. Due to a lack of specific literature on this compound for these applications, the protocols and performance data presented are illustrative and based on structurally similar donor-acceptor systems.
Introduction
This compound is a versatile building block for the synthesis of novel organic semiconducting materials. Its structure incorporates both an electron-donating amino group and an electron-withdrawing nitro group on a phenyl ring, making it an excellent candidate for creating donor-acceptor (D-A) conjugated polymers. These D-A polymers are of significant interest in organic electronics due to their tunable band gaps, which are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The boronic acid pinacol ester functionality allows for facile incorporation into polymer backbones via Suzuki-Miyaura cross-coupling reactions.
Application in Organic Field-Effect Transistors (OFETs)
The inherent donor-acceptor nature of monomers derived from this compound can lead to polymers with ambipolar charge transport characteristics, meaning they can conduct both holes (p-type) and electrons (n-type). This property is highly desirable for the fabrication of complementary logic circuits.
Hypothetical Donor-Acceptor Polymer: P-ANP
For the purpose of these application notes, we will consider a hypothetical alternating copolymer, Poly[(4-amino-3-nitrophenyl)thiophene] (P-ANP), synthesized via Suzuki-Miyaura polymerization of this compound and a dibrominated thiophene derivative.
Illustrative Material Properties and Device Performance
The following tables summarize the expected properties of the hypothetical P-ANP polymer and the performance of an OFET device fabricated using this material. These values are representative of high-performance donor-acceptor polymers found in the literature.
Table 1: Hypothetical Properties of P-ANP Polymer
| Property | Illustrative Value |
| Number Average Molecular Weight (Mn) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| HOMO Energy Level | -5.4 eV |
| LUMO Energy Level | -3.6 eV |
| Optical Bandgap (E_g) | 1.8 eV |
| Thermal Decomposition Temp. (Td) | >350 °C |
Table 2: Illustrative Performance of a P-ANP Based OFET
| Parameter | Illustrative Value (p-type) | Illustrative Value (n-type) |
| Hole Mobility (µh) | 0.5 cm²/Vs | - |
| Electron Mobility (µe) | - | 0.1 cm²/Vs |
| On/Off Current Ratio | >10^6 | >10^5 |
| Threshold Voltage (Vth) | -10 V | 25 V |
| Device Architecture | Bottom-Gate, Top-Contact | Bottom-Gate, Top-Contact |
Experimental Protocols
Synthesis of P-ANP via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of the hypothetical P-ANP polymer.
Materials:
-
This compound
-
2,5-Dibromothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active Pd(PPh₃)₄ catalyst.
-
Reaction Setup: In a separate Schlenk flask, add this compound (1.0 eq), 2,5-dibromothiophene (1.0 eq), and K₂CO₃ (4.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and DMF to the flask containing the monomers and base.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Inject the prepared catalyst solution into the monomer mixture. Heat the reaction to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and deionized water.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform or chlorobenzene.
-
-
Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Filter and dry the final polymer product under vacuum at 60 °C for 24 hours.
dot
Caption: Suzuki-Miyaura Polymerization Workflow.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the steps for fabricating an OFET device using the synthesized P-ANP polymer.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
P-ANP polymer solution in chloroform (5 mg/mL)
-
Gold (Au) for source and drain electrodes
-
Trichloro(octadecyl)silane (OTS) for surface treatment
-
Toluene, Acetone, Isopropanol (for cleaning)
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sonicating in acetone, then isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrate in a vacuum desiccator with a vial containing a few drops of OTS.
-
Evacuate the desiccator and leave the substrate exposed to the OTS vapor overnight to form a self-assembled monolayer.
-
After treatment, sonicate the substrate in toluene for 10 minutes to remove any physisorbed OTS molecules and dry with nitrogen.
-
-
Active Layer Deposition:
-
Spin-coat the P-ANP solution onto the OTS-treated SiO₂ surface at 2000 rpm for 60 seconds.
-
Anneal the film at 120 °C for 30 minutes on a hotplate in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate 50 nm of gold through a shadow mask onto the polymer film to define the source and drain electrodes. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics in a nitrogen atmosphere or vacuum to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
dot
Caption: OFET Fabrication Workflow.
Logical Relationships in Donor-Acceptor Polymer Design
The properties of the resulting polymer and the performance of the electronic device are directly related to the chemical structure of the monomers.
// Nodes monomer [label="4-Amino-3-nitrophenylboronic\nacid pinacol ester", fillcolor="#F1F3F4", fontcolor="#202124"]; donor [label="Amino Group\n(Electron Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acceptor [label="Nitro Group\n(Electron Acceptor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymer [label="Donor-Acceptor Polymer", fillcolor="#FBBC05", fontcolor="#202124"]; bandgap [label="Reduced Bandgap", fillcolor="#34A853", fontcolor="#FFFFFF"]; charge_transport [label="Improved Charge Transport", fillcolor="#34A853", fontcolor="#FFFFFF"]; device [label="OFET Device Performance", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges monomer -> donor; monomer -> acceptor; donor -> polymer; acceptor -> polymer; polymer -> bandgap; polymer -> charge_transport; bandgap -> device; charge_transport -> device; }
Application Notes and Protocols for C-N Bond Formation Using 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds. This functionalized building block offers the potential for introducing a substituted aniline moiety into a variety of molecular scaffolds, a common objective in the development of pharmaceuticals and other bioactive compounds. The presence of the nitro group provides a handle for further synthetic transformations, such as reduction to an amine, which can then be functionalized in numerous ways.
Reaction Conditions for C-N Bond Formation
The choice of reaction conditions is critical for a successful C-N bond formation. The following tables summarize typical parameters for Chan-Lam and Buchwald-Hartwig aminations with arylboronic acid pinacol esters. These are starting points for the development of a specific protocol for this compound.
Table 1: Generalized Reaction Conditions for Chan-Lam Amination of Arylboronic Acid Pinacol Esters
| Parameter | Condition | Notes |
| Catalyst | Cu(OAc)₂ (10-20 mol%) or other Cu(II) salts | Stoichiometric amounts of copper may be necessary for challenging couplings with pinacol esters.[1] |
| Ligand | Pyridine, N,N-Dimethylethylenediamine (DMEDA), or other N-ligands | Often used to improve reaction efficiency, though some ligand-free protocols exist. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Pyridine | A base is typically required to facilitate the reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are generally preferred. |
| Temperature | Room Temperature to 80 °C | Reaction temperature will depend on the reactivity of the coupling partners. |
| Atmosphere | Air or Oxygen | The Chan-Lam reaction is often tolerant of, or even promoted by, air. |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Generalized Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides/Triflates with Amines (Adaptable for Boronic Acids)
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (2-10 mol%) | A palladium(0) source is required for the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos, or other bulky electron-rich phosphine ligands | The choice of ligand is crucial for reaction success and depends on the substrates. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for this reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized, representative protocols for Chan-Lam and Buchwald-Hartwig aminations. These protocols are not optimized for this compound and should be adapted and optimized based on small-scale test reactions.
Protocol 1: Generalized Chan-Lam Amination
This protocol describes a general procedure for the copper-catalyzed C-N cross-coupling of an amine with an arylboronic acid pinacol ester.
Materials:
-
This compound
-
Amine coupling partner
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and Copper(II) Acetate (0.2 equiv).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the boronic acid ester.
-
Add Pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine. While the title compound is a boronic acid ester, this protocol is provided as a reference for a related C-N bond-forming reaction and would require significant adaptation for use with a boronic acid derivative.
Materials:
-
Aryl halide (e.g., 4-bromo-2-nitroaniline as a proxy for the reactivity of the aryl system)
-
Amine coupling partner
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and deoxygenated
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification under inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).
-
Add the aryl halide (1.0 equiv) and Sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, deoxygenated Toluene to achieve a concentration of 0.2 M with respect to the aryl halide.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Visualizations
Experimental Workflow for a Generalized Chan-Lam Amination
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Heterocycles are integral structural motifs in a vast array of pharmaceuticals and functional materials. Boronic esters have emerged as exceptionally versatile building blocks in the synthesis of these complex molecules. Their stability, tolerance of a wide range of functional groups, and reactivity in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them ideal starting materials for the construction of novel heterocyclic scaffolds.[1][2]
These application notes provide a comprehensive, step-by-step guide for the rational design and synthesis of novel heterocyclic compounds utilizing a boronic ester. The protocols detailed below are generalized to be adaptable for a wide range of target molecules. This guide also includes a representative signaling pathway where such novel compounds may exhibit biological activity, specifically focusing on the inhibition of the proteasome, a key target in cancer therapy.[3][4][5][6]
Design Strategy for Novel Heterocyclic Compounds
The design of novel heterocyclic compounds using boronic esters follows a modular and strategic approach. The core principle is to retrosynthetically disconnect the target heterocycle into a boronic ester-containing fragment and a suitable coupling partner.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Notes and Protocols: 4-Amino-3-nitrophenylboronic Acid Pinacol Ester in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid pinacol ester is a versatile building block in multi-step organic synthesis, particularly valued in the construction of complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive boronic ester for cross-coupling reactions and an amino group that can be further functionalized, makes it a strategic component in the synthesis of kinase inhibitors and other biologically active compounds. The nitro group can also be chemically modified, adding another layer of synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound in a multi-step synthesis, exemplified by the preparation of a kinase inhibitor scaffold.
Key Applications in Multi-Step Synthesis
The primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic ester and an aryl or heteroaryl halide. The resulting biaryl structure is a common motif in many kinase inhibitors.
Following the Suzuki coupling, the amino group on the phenyl ring serves as a handle for subsequent transformations, such as acylation or alkylation, to build the target molecule. The nitro group can be reduced to an amine, providing another point for diversification.
Synthesis of a Bipyridinyl Kinase Inhibitor Scaffold: A Case Study
A key step in the synthesis of various kinase inhibitors involves the coupling of a substituted pyridine ring with a functionalized phenylboronic acid derivative. The following sections detail a representative multi-step synthesis to construct a bipyridinyl amine scaffold, a core structure in many kinase inhibitors.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Multi-step synthesis workflow.
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes the impact of different catalysts, ligands, and solvents on the yield of the coupling product between a generic aryl chloride and a phenylboronic acid pinacol ester, providing a valuable reference for optimizing similar transformations.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 10 | 92 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a 2-Chloropyridine derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
2-Chloropyridine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bipyridinyl amine product.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Acylation of the Bipyridinyl Amine Product
This protocol describes a general procedure for the acylation of the amino group of the Suzuki coupling product.
Materials:
-
Bipyridinyl amine (from Protocol 1) (1.0 equiv)
-
Carboxylic acid or Acyl chloride (1.1 equiv)
-
Coupling agent (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, pyridine) if starting from an acyl chloride
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the bipyridinyl amine (1.0 equiv) in the appropriate anhydrous solvent in a round-bottom flask.
-
If starting with a carboxylic acid, add the coupling agent and the carboxylic acid (1.1 equiv) and stir at room temperature.
-
If starting with an acyl chloride, cool the solution to 0 °C, add the base followed by the dropwise addition of the acyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final acylated product.
Kinase Signaling Pathway Involvement
The bipyridinyl amine scaffold synthesized using this compound is a common feature in inhibitors of various protein kinases. These kinases are often components of critical cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. An example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers.
Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway.
Inhibitors based on the bipyridinyl amine scaffold can target key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block for the multi-step synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to undergo efficient Suzuki-Miyaura coupling followed by further functionalization of the amino group provides a reliable strategy for the construction of kinase inhibitor scaffolds and other biologically active compounds. The protocols and data presented herein offer a practical guide for researchers and scientists to effectively utilize this important synthetic tool.
Application Notes and Protocols for Catalytic Systems Compatible with 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing 4-Amino-3-nitrophenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of substituted benzimidazoles and other complex aromatic structures.
Overview of Catalytic Systems
This compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The choice of the specific catalytic system is crucial for achieving high yields and purity. The key components of a compatible catalytic system include a palladium source, a phosphine ligand, a base, and a suitable solvent.
Palladium Pre-catalysts: A range of palladium(0) and palladium(II) pre-catalysts can be employed. Common and effective choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with a variety of phosphine ligands.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable catalyst effective for a broad range of substrates.
-
Pd(OAc)₂ (Palladium(II) acetate): A common precursor that is reduced in situ to the active Pd(0) species.
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can significantly impact the reaction outcome. Suitable ligands for coupling with this compound include:
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that are highly effective for challenging couplings.
-
Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand.
Bases: A base is required to activate the boronic acid ester for transmetalation. The choice of base can influence the reaction rate and side product formation. Commonly used bases include:
-
Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
Solvents: The solvent system should be capable of dissolving the reactants and be compatible with the catalytic system. Often, a mixture of an organic solvent and water is used.
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
-
Alcohols: Ethanol, Isopropanol (often in combination with other solvents)
Application: Synthesis of Substituted Benzimidazoles via Suzuki-Miyaura Coupling
A key application of this compound is in the synthesis of biaryl compounds that can be further elaborated into medicinally relevant scaffolds such as benzimidazoles. The general workflow involves a Suzuki-Miyaura coupling to form a substituted 2-amino-nitrobiphenyl intermediate, followed by reduction of the nitro group and subsequent cyclization.
Figure 1. Workflow for the synthesis of substituted benzimidazoles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive pressure of inert gas.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of a 2-Substituted-7-nitro-1H-benzimidazole Derivative
This protocol outlines the subsequent steps of nitro group reduction and cyclization to form a benzimidazole.
Materials:
-
Substituted 2-amino-nitrobiphenyl (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Water
Procedure:
Part A: Reduction of the Nitro Group
-
Dissolve the substituted 2-amino-nitrobiphenyl (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of ammonium chloride (5.0 mmol) in water (2 mL).
-
Heat the mixture to reflux and add iron powder (5.0 mmol) portion-wise over 15 minutes.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamino-biphenyl intermediate. This intermediate is often used in the next step without further purification.
Part B: Cyclization to the Benzimidazole
-
Dissolve the crude diamino-biphenyl intermediate in ethanol (10 mL).
-
Add the desired aldehyde (1.1 mmol).
-
Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the pure 2-substituted-7-nitro-1H-benzimidazole derivative.
Data Presentation: Representative Catalytic Systems and Yields
The following table summarizes typical catalytic systems and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data for structurally similar compounds.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Bromo-pyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 75-85 |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 10 | 88-96 |
Logical Relationships in Catalytic System Selection
The selection of an appropriate catalytic system is a multi-faceted decision process. The following diagram illustrates the key considerations.
Figure 2. Factors influencing catalytic system selection.
These application notes and protocols provide a comprehensive guide for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Scale-up synthesis considerations for reactions involving 4-Amino-3-nitrophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to synthesize more complex molecules. Its utility stems from the presence of multiple functional groups: a boronic ester for Suzuki-Miyaura coupling, an amino group for further derivatization, and a nitro group which can be a key pharmacophore or be chemically modified. The scale-up of the synthesis of this intermediate presents unique challenges due to the presence of the potentially hazardous nitro group and the need for a robust and economically viable process.
These application notes provide a comprehensive overview of the key considerations and a detailed protocol for the scale-up synthesis of this compound, primarily focusing on the well-established Miyaura borylation reaction.
Key Scale-up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.
-
Reaction Selection: The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, is the most suitable method for large-scale production.[1][2] It offers mild reaction conditions and high functional group tolerance, which is crucial for the target molecule containing both amino and nitro groups.[1][3]
-
Starting Material: The choice of the starting aryl halide, either 4-bromo-2-nitroaniline or 4-chloro-2-nitroaniline, will impact reaction kinetics and cost. While aryl bromides are generally more reactive, aryl chlorides are often more cost-effective for large-scale synthesis.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yield and minimizing reaction times. For substrates like 4-halo-2-nitroanilines, catalysts such as PdCl2(dppf) are commonly used.[1][3] Optimization of the catalyst loading is a key aspect of process development to balance cost and efficiency.
-
Base Selection: The base plays a crucial role in the catalytic cycle. A weak base like potassium acetate (KOAc) is typically employed to avoid undesired side reactions.[1] The use of stronger bases can lead to the competing Suzuki coupling of the product.[1]
-
Solvent Selection: Polar aprotic solvents like DMSO or DMF are often used to facilitate the dissolution of the reagents.[3] However, for scale-up, solvent choice must also consider safety, environmental impact, and ease of removal.
-
Process Safety: Nitroaromatic compounds are potentially energetic and can be toxic. A thorough safety assessment, including thermal stability studies of the starting materials, intermediates, and final product, is mandatory before any scale-up. Appropriate handling procedures and engineering controls must be in place to mitigate risks.
-
Work-up and Purification: The purification of boronic esters can be challenging due to their potential for hydrolysis and chromatographic difficulties. A robust and scalable purification method, such as crystallization or filtration through a suitable medium, is essential to achieve the desired product purity.
Experimental Protocols
The following protocol describes a general procedure for the scale-up synthesis of this compound via a Miyaura borylation reaction.
Reaction Scheme:
Caption: General reaction scheme for the Miyaura borylation of 4-bromo-2-nitroaniline.
Protocol: Palladium-Catalyzed Borylation of 4-Bromo-2-nitroaniline
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| 4-Bromo-2-nitroaniline | 875-51-4 | 217.02 g/mol | 1.0 equiv |
| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | 253.94 g/mol | 1.1 - 1.5 equiv |
| PdCl2(dppf) | 72287-26-4 | 731.7 g/mol | 0.01 - 0.03 equiv |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 g/mol | 3.0 equiv |
| 1,4-Dioxane or DMSO | - | - | 5 - 10 mL/g of starting material |
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup: The reactor should be thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reagents: To the inerted reactor, charge 4-bromo-2-nitroaniline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and PdCl2(dppf) (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane or DMSO (7 mL/g of 4-bromo-2-nitroaniline) to the reactor.
-
Reaction: Stir the mixture and heat to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Wash the combined organic filtrates with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.
-
Expected Yield and Purity:
| Parameter | Typical Range |
| Yield | 70-90% |
| Purity (by HPLC) | >97% |
Note: The optimal reaction conditions (temperature, reaction time, catalyst loading) may need to be adjusted based on the specific scale and equipment used.
Data Presentation
Table 1: Summary of Key Process Parameters for Miyaura Borylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Starting Material | 4-Bromo-2-nitroaniline | 4-Bromo-2-nitroaniline or 4-Chloro-2-nitroaniline |
| B2pin2 (equiv) | 1.1 - 1.5 | 1.1 - 1.3 |
| Pd Catalyst (mol%) | 1 - 3 | 0.5 - 2 |
| Base (equiv) | 3.0 | 2.5 - 3.0 |
| Solvent | Dioxane, DMSO, Toluene | Dioxane, Toluene, 2-MeTHF |
| Temperature (°C) | 80 - 100 | 80 - 95 |
| Reaction Time (h) | 8 - 24 | 12 - 36 |
| Typical Yield (%) | 75 - 95 | 70 - 90 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
Logical Relationships in Miyaura Borylation
Caption: Key factors influencing the Miyaura borylation reaction.
Safety Considerations
-
Nitroaromatic Compounds: These compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[4] A thorough risk assessment should be conducted before any scale-up.
-
Palladium Catalysts: Palladium catalysts are heavy metals and should be handled in a well-ventilated area or fume hood.
-
Solvents: The flammability and toxicity of the chosen solvent must be considered. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Exothermic Reactions: While the Miyaura borylation is generally not highly exothermic, the potential for an exotherm should be considered during scale-up, and adequate cooling capacity should be available.
-
Waste Disposal: All waste materials, including residual palladium, should be disposed of in accordance with local environmental regulations.
These application notes are intended to provide a general guideline for the scale-up synthesis of this compound. The specific parameters of the reaction will need to be optimized for each specific scale and set of equipment. A thorough understanding of the reaction mechanism, potential side reactions, and safety considerations is essential for a successful and safe scale-up.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Amino-3-nitrophenylboronic acid pinacol ester
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction using 4-Amino-3-nitrophenylboronic acid pinacol ester. The unique substitution pattern of this reagent, featuring both an electron-withdrawing nitro group and a Lewis basic amino group, presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate can often be attributed to a combination of electronic effects and potential side reactions. The electron-withdrawing nitro group can deactivate the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1] Conversely, the amino group can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition.[2]
Initial Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is pure and has been stored under anhydrous conditions to prevent hydrolysis.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Ensure the base is of high purity and, if solid, finely powdered for better solubility and reactivity.
Q2: I am observing significant amounts of homocoupling of my boronic acid ester. How can I minimize this side reaction?
A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid ester, is a common side reaction, particularly with electron-deficient boronic acids.[3] This is often promoted by the presence of oxygen and palladium(II) species.
Strategies to Reduce Homocoupling:
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf). This minimizes the initial concentration of Pd(II) that can drive homocoupling.[3]
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to eliminate oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3]
-
Controlled Addition of Boronic Ester: In some cases, slow addition of the boronic acid ester to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
Q3: What is protodeboronation and how can I prevent it with this substrate?
A3: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond. The electron-withdrawing nature of the ortho-nitro group makes this compound susceptible to this process, which is often accelerated by the presence of water and strong bases.[4]
Methods to Minimize Protodeboronation:
-
Use a Milder Base: Consider using bases like K₃PO₄ or KF instead of stronger bases.[4]
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the water content in the reaction.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation, although this needs to be balanced with achieving a reasonable reaction rate.[4]
Q4: The presence of the amino group on my boronic acid ester seems to be inhibiting the catalyst. What can I do to overcome this?
A4: The Lewis basicity of the amino group can lead to coordination with the palladium center, forming inactive catalyst species.[2]
Solutions for Catalyst Inhibition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can help to prevent the amino group from coordinating to the palladium center and can facilitate the desired catalytic cycle.[5]
-
Protecting the Amino Group: While not always ideal due to the addition of extra synthetic steps, protection of the amino group (e.g., as a Boc-carbamate) can prevent catalyst inhibition.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters that can be optimized for the Suzuki coupling of this compound. The optimal conditions will be dependent on the specific aryl halide coupling partner.
Table 1: Catalyst and Ligand Selection
| Catalyst (mol%) | Ligand | Ligand:Pd Ratio | Typical Reaction Conditions | Expected Outcome |
| Pd(OAc)₂ (2-5%) | SPhos | 2:1 | K₃PO₄, Toluene/H₂O, 80-110 °C | Good for a wide range of aryl halides. |
| Pd₂(dba)₃ (1-3%) | XPhos | 2:1 | Cs₂CO₃, 1,4-Dioxane, 90-110 °C | Effective for challenging or sterically hindered substrates. |
| Pd(PPh₃)₄ (3-5%) | - | - | K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | A classic catalyst, may be less effective for this specific substrate. |
| (PPh₂Me)₂NiCl₂ (5%) | PPh₂Me | 2:1 | K₃PO₄ (aq), 90 °C | A non-precious metal alternative for Lewis-basic substrates.[6] |
Table 2: Base and Solvent System Comparison
| Base (equiv.) | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | A strong base, often effective for difficult couplings and with boronic esters.[4] |
| K₂CO₃ (2-3) | Toluene / EtOH / H₂O | 80 - 110 | A standard, milder base. May be less effective for this challenging substrate.[4] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[4] |
| KF (3) | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]
Mandatory Visualization
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Common side reactions and byproducts with 4-Amino-3-nitrophenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Amino-3-nitrophenylboronic acid pinacol ester in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. The electron-withdrawing nature of the nitro group on the phenyl ring makes this compound particularly susceptible to these pathways, especially under basic conditions typical for cross-coupling reactions.[1][2][3]
Q2: What is protodeboronation and why is it a concern with this reagent?
A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic ester group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture.[4][5] For this compound, this results in the formation of 2-nitroaniline as a byproduct. This side reaction is a significant concern as it consumes the starting material, leading to lower yields of the desired product. The presence of the electron-withdrawing nitro group can make the arylboronic acid more prone to this decomposition pathway.[1][5]
Q3: What is homocoupling and under what conditions does it occur?
A3: Homocoupling is a reaction where two molecules of the boronic ester react with each other to form a symmetrical biaryl compound. In the case of this compound, this would result in the formation of 4,4'-diamino-3,3'-dinitrobiphenyl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst used in cross-coupling reactions.[6][7]
Q4: How does the pinacol ester protecting group affect the stability of the boronic acid?
A4: The pinacol ester group generally offers greater stability compared to the free boronic acid by sterically hindering the boron center from unwanted reactions. However, under aqueous basic conditions, the ester can hydrolyze to the corresponding boronic acid, which may then be more susceptible to protodeboronation.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Low yields in Suzuki-Miyaura reactions with this compound are often attributed to competing side reactions or suboptimal reaction conditions.
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Recommended Action | Rationale |
| Protodeboronation | Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).[8] Use anhydrous solvents and minimize water content in the reaction. Consider adding the boronic ester portion-wise. | Strong bases and protic solvents can accelerate the cleavage of the C-B bond. |
| Homocoupling | Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6] | Oxygen can promote the oxidative addition of the boronic ester to the palladium catalyst, leading to homocoupling. |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ligand. For electron-deficient boronic esters, consider using electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). | The choice of ligand is crucial for efficient catalytic turnover and can suppress side reactions. |
| Suboptimal Base | The choice of base is critical. Weaker bases are generally preferred to minimize protodeboronation. The base must be strong enough to activate the boronic ester for transmetalation. | A balance must be struck between activating the boronic ester and preventing its decomposition. |
| Incorrect Solvent/Temperature | Use anhydrous, polar aprotic solvents like dioxane, THF, or DMF. Optimize the reaction temperature; sometimes lower temperatures can reduce side reactions, though this may require longer reaction times. | Solvent polarity and temperature can significantly influence reaction rates and the prevalence of side reactions. |
Issue 2: Presence of 2-Nitroaniline Byproduct
The detection of 2-nitroaniline in your reaction mixture is a direct indication of protodeboronation.
| Strategy | Experimental Consideration |
| Choice of Base | Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, Cs₂CO₃, or KF.[8] |
| Solvent System | Use rigorously dried, anhydrous solvents. If an aqueous base is required, use a biphasic system (e.g., toluene/water) to minimize contact of the boronic ester with the aqueous phase. |
| Reaction Setup | Ensure all glassware is oven-dried before use. Use fresh, anhydrous reagents. |
Issue 3: Presence of 4,4'-Diamino-3,3'-dinitrobiphenyl Byproduct
This byproduct is a result of homocoupling of the this compound.
| Strategy | Experimental Consideration |
| Inert Atmosphere | Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst System | The choice of palladium catalyst and ligand can influence the rate of homocoupling. Some catalyst systems may have a higher propensity for this side reaction. |
| Reaction Conditions | Lowering the reaction temperature may reduce the rate of homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Anhydrous, degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Side Reaction: Protodeboronation
Caption: The protodeboronation side reaction pathway.
Side Reaction: Homocoupling
Caption: The homocoupling side reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-Amino-3-nitrophenylboronic acid pinacol ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Amino-3-nitrophenylboronic acid pinacol ester from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading or getting stuck on the silica gel column during chromatography. What can I do?
A1: This is a common issue with boronic esters, as the Lewis acidic boron atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to over-adsorption and potential hydrolysis.[1][2] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent system containing a small amount of a base, such as 1-2% triethylamine. This will cap the acidic sites on the silica.[1]
-
Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel, as it is less acidic.[3]
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters.[4]
-
Use a "Plug" Filtration: If your compound is the major component and you only need to remove baseline impurities, a short plug of silica or celite can be effective without the need for a full column.[1]
Q2: I am having trouble removing the unreacted bis(pinacolato)diboron (B2pin2) from my product. How can I get rid of it?
A2: Excess B2pin2 is a frequent impurity. While it can be challenging to remove completely, here are a few approaches:
-
Optimized Chromatography: Careful selection of the eluent system for column chromatography can improve separation. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a slightly more polar mixture may help.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing impurities like B2pin2.[5] Experiment with different solvent systems, such as ethyl acetate/hexane or ethanol.[1][5]
-
Carry Forward Crude Material: In some cases, if the amount of residual B2pin2 is small (~5-10%), the crude product can be taken directly into the next reaction step (e.g., a Suzuki coupling) without rigorous purification.[1]
Q3: My purified product shows signs of the corresponding boronic acid. How can I avoid hydrolysis of the pinacol ester?
A3: The pinacol ester can hydrolyze back to the boronic acid in the presence of water, especially under acidic or basic conditions.[4]
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use in the workup and purification steps.
-
Avoid Protic Solvents in Chromatography: While alcohols can be used for recrystallization, it is best to avoid them as eluents in column chromatography if hydrolysis is a concern.
-
Neutral Workup: During the extraction phase, use a neutral wash (like brine) after any acidic or basic washes to remove residual acid or base before concentrating the organic layer.
Q4: What is a good starting point for a solvent system in column chromatography for this compound?
A4: A good starting point for the elution of this compound is a mixture of a non-polar and a moderately polar solvent. Based on related compounds, a system of petroleum ether and ethyl acetate is a common choice.[6] You can start with a low polarity mixture (e.g., 10:1 petroleum ether/ethyl acetate) and gradually increase the polarity.[6] Always perform a TLC analysis first to determine the optimal solvent system for your specific reaction mixture.
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve common purification challenges.
Caption: Troubleshooting Decision Tree for Purification Issues.
Data Summary
The following table summarizes key quantitative data for this compound and purification parameters for related compounds.
| Parameter | Value | Source |
| Compound Properties | ||
| Molecular Formula | C₁₂H₁₇BN₂O₄ | [7] |
| Molecular Weight | 264.09 g/mol | |
| Appearance | Solid | |
| Melting Point | 157.1-172.4 °C | |
| Chromatography Conditions (for related nitrophenyl boronic esters) | ||
| Stationary Phase | Silica Gel | [6] |
| Eluent System | Petroleum Ether / Ethyl Acetate (10:1) | [6] |
| Recrystallization Solvents (for related aminophenyl boronic esters) | ||
| Solvent | Ethanol | [5] |
Experimental Protocols
Protocol 1: General Purification Workflow
This workflow outlines the standard steps from quenching the reaction to isolating the purified product.
Caption: General Purification Workflow for Boronic Esters.
Protocol 2: Column Chromatography
-
TLC Analysis: First, determine the appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good Rf value for the product is typically between 0.2 and 0.4. A common starting eluent is Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
(Optional, for problematic compounds): Add 1-2% triethylamine to the eluent used for the slurry to deactivate the silica.[1]
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the organic solvent used for the workup (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel, then evaporate the solvent until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is being used.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a related compound, 4-aminophenylboronic acid pinacol ester, ethanol was used successfully.[5] A mixture like ethyl acetate/hexane is also a good candidate.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod can induce nucleation. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 4-Nitrophenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
Preventing protodeboronation of 4-Amino-3-nitrophenylboronic acid pinacol ester during reactions
Welcome to the technical support center for 4-Amino-3-nitrophenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid pinacol ester is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 2-nitroaniline as a byproduct, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. This compound is particularly susceptible to this reaction due to the electron-withdrawing nitro group, which makes the aryl-boron bond more labile, especially under basic conditions.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this specific compound?
A: The main factors that accelerate protodeboronation are:
-
High pH (basic conditions): The reaction is often base-catalyzed.[2][3][4] Strong bases can significantly increase the rate of protodeboronation.
-
Elevated temperatures: Higher reaction temperatures provide the activation energy for this undesired pathway.[5]
-
Presence of water: Water can act as a proton source for the cleavage of the C-B bond.[4]
-
Inefficient catalytic system: If the desired cross-coupling reaction is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[5]
Q3: I am observing the formation of 2-nitroaniline in my Suzuki-Miyaura reaction. What can I do to minimize this?
A: Observing 2-nitroaniline strongly suggests protodeboronation is occurring. To minimize this, you should optimize your reaction conditions. Key strategies include lowering the reaction temperature, using a milder base, ensuring anhydrous conditions, and employing a highly active palladium catalyst to accelerate the desired coupling reaction so that it outcompetes protodeboronation.[5]
Q4: Are there more stable alternatives to the pinacol ester for this compound?
A: Yes, while pinacol esters are more stable than the corresponding boronic acids, other derivatives can offer even greater stability.[4] N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[1][6] They act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping the concentration of the active (and unstable) boronic acid low at any given time, thus minimizing protodeboronation.[1][6]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Low yield of desired product and isolation of 2-nitroaniline. | Protodeboronation. | 1. Optimize Reaction Conditions: Lower the reaction temperature and use a milder base. 2. Modify the Boron Reagent: Consider converting the pinacol ester to a more stable MIDA boronate. 3. Enhance Catalysis: Use a highly active palladium catalyst and ligand system to accelerate the desired reaction. |
| Reaction is sluggish at lower temperatures, leading to prolonged reaction times and protodeboronation. | Insufficient catalyst activity at the reduced temperature. | Instead of increasing the temperature, switch to a more active catalyst system (e.g., a pre-catalyst with a Buchwald-type ligand) that functions efficiently at lower temperatures.[7] |
| Inconsistent results between reaction batches. | Variable water content in solvents or reagents. | Use anhydrous solvents and dry reagents. Consider adding molecular sieves to the reaction mixture to scavenge trace amounts of water. |
Data Presentation: Impact of Reaction Parameters on Protodeboronation
The following tables summarize key findings from the literature on factors influencing protodeboronation.
Table 1: Effect of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation | Recommended Use |
| NaOH, KOH | High | Not recommended for sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate | A better choice, but optimization may be needed.[8] |
| K₃PO₄, CsF | Low | Recommended for minimizing protodeboronation.[5][8] |
Table 2: General Temperature Guidelines
| Temperature Range | Expected Outcome |
| > 100 °C | High risk of significant protodeboronation. |
| 60 - 80 °C | Often a good starting point for optimization.[5] |
| Room Temperature - 50 °C | Ideal for minimizing protodeboronation, but requires a highly active catalyst.[7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous mild base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of 4-Amino-3-nitrophenylboronic acid MIDA ester
For challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
Materials:
-
4-Amino-3-nitrophenylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene
-
DMSO
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-3-nitrophenylboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux to azeotropically remove water.
-
Continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting MIDA ester can often be used in the subsequent Suzuki-Miyaura reaction without further purification.
Visualizations
Caption: Competing pathways for this compound.
Caption: Workflow for Suzuki-Miyaura coupling with minimized protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Amino-3-nitrophenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 4-Amino-3-nitrophenylboronic acid pinacol ester in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
Low yields in cross-coupling reactions with this compound are a common challenge. The primary reasons often stem from the electronic properties of the substrate and potential catalyst inhibition. The electron-withdrawing nitro group deactivates the boronic ester, making it less nucleophilic for the crucial transmetalation step in the catalytic cycle. Additionally, the free amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or unproductive pathways.
Below is a step-by-step guide to address these issues.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I improve the outcome?
Answer:
Low yields with this substrate are typically due to a combination of electronic deactivation by the nitro group and potential interference from the amino group. Here is a systematic approach to troubleshoot the reaction:
1. Re-evaluate Your Choice of Base:
The base is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation. For electron-deficient boronic esters, a stronger base is often necessary to facilitate this step.
-
Problem: The base is not strong enough to effectively activate the electron-deficient boronic ester.
-
Solution: Switch to a stronger inorganic base. Potassium phosphate (K₃PO₄) is often a reliable choice for challenging substrates. Cesium carbonate (Cs₂CO₃) is another strong and more soluble option that can increase reaction rates. While potassium carbonate (K₂CO₃) is a standard base, it may be less effective for this deactivated substrate.
2. Optimize the Catalyst and Ligand System:
The choice of palladium catalyst and phosphine ligand is crucial for overcoming the challenges posed by this substrate.
-
Problem: The catalyst system is not active enough for this challenging substrate, or the amino group is inhibiting the catalyst.
-
Solution: Employ a more robust catalyst system.
-
Catalyst Precursors: While Pd(PPh₃)₄ can be effective, consider more modern and active pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. These ligands can promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can sometimes mitigate catalyst inhibition. Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent choices for sterically hindered and electron-poor substrates.
-
3. Adjust the Solvent System:
The solvent plays a significant role in the solubility of reagents and the overall reaction rate.
-
Problem: Poor solubility of the base or other reagents is limiting the reaction.
-
Solution: Use a solvent system known to be effective for Suzuki-Miyaura couplings. A mixture of an organic solvent and water is common.
-
Aqueous Systems: Mixtures like 1,4-dioxane/water or THF/water are frequently used and can be effective.
-
Anhydrous Conditions: In some cases, particularly if protodeboronation is a suspected side reaction, anhydrous conditions with a base like potassium fluoride (KF) in a solvent like THF or dioxane can be beneficial.
-
4. Address Potential Side Reactions:
-
Problem: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with electron-deficient boronic acids, especially at higher temperatures and in the presence of water.
-
Solution:
-
Use an excess of the boronic ester (1.5 to 2.0 equivalents) to compensate for any loss.
-
Consider using anhydrous conditions.
-
Minimize reaction time by using a more active catalyst system that allows for lower reaction temperatures.
-
-
Problem: Homocoupling of the boronic ester can occur, especially in the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents before use.
5. Consider Protecting the Amino Group:
-
Problem: The free amino group may be coordinating to the palladium catalyst and hindering its activity.
-
Solution: If other optimization strategies fail, consider protecting the amino group as a simple amide (e.g., acetamide) or carbamate (e.g., Boc). This will prevent coordination with the catalyst. The protecting group can be removed in a subsequent step.
Comparative Data on Reaction Conditions
The following table summarizes reported and recommended conditions for Suzuki-Miyaura couplings involving this compound and analogous electron-deficient substrates. This data can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 80 | 93-95.3 | Successful for coupling with 2-chloro-4,6-diphenyl-1,3,5-triazine.[1] |
| Pd(dppf)Cl₂ (2-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-110 | - | A standard condition often cited for similar couplings. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | - | Recommended for electron-poor and sterically hindered substrates. |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | - | High-activity system for a broad range of substrates. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a generalized starting point based on common practices for challenging Suzuki couplings.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making for troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A decision tree for troubleshooting low yields in the cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other boronic esters?
A1: The primary reason for its reduced reactivity is the presence of the electron-withdrawing nitro group on the phenyl ring. This group decreases the electron density of the aromatic ring, making the boronic ester less nucleophilic and thus slowing down the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.
Q2: Can the amino group on the ring interfere with the reaction?
A2: Yes, the amino group is a Lewis base and can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalyst by occupying a coordination site that is necessary for the catalytic cycle to proceed, leading to lower reaction efficiency.
Q3: Is it better to use the boronic acid or the pinacol ester for this substrate?
A3: While boronic acids are sometimes more reactive, they are also more prone to side reactions like protodeboronation, especially when they are electron-deficient. The pinacol ester is more stable and less susceptible to these decomposition pathways. For this challenging substrate, the increased stability of the pinacol ester is generally advantageous, and any lower reactivity can be overcome by optimizing the reaction conditions (e.g., using a stronger base and a more active catalyst).
Q4: What should I do if I observe significant amounts of homocoupling of my boronic ester?
A4: Homocoupling is often a result of oxygen in the reaction mixture. To minimize this side reaction, ensure that all your solvents are thoroughly degassed before use and that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen). Using a fresh, active catalyst can also help favor the desired cross-coupling pathway.
Q5: Are there alternative cross-coupling reactions I can try if the Suzuki-Miyaura coupling fails?
A5: While the Suzuki-Miyaura coupling is often the first choice due to the stability and low toxicity of boronic esters, other cross-coupling reactions could be considered. For instance, a Stille coupling using the corresponding organostannane could be an option, although this involves the use of more toxic tin reagents. Depending on the coupling partner, other named reactions might also be applicable. However, optimization of the Suzuki-Miyaura reaction is usually the most practical approach.
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-3-nitrophenylboronic acid pinacol ester
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-Amino-3-nitrophenylboronic acid pinacol ester in their synthetic workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation issues that may arise during these reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish, stalls, or fails to go to completion. What are the potential causes?
Answer:
Low conversion or reaction failure in Suzuki-Miyaura reactions involving this compound can be attributed to several factors, primarily related to catalyst deactivation. The presence of both an amino and a nitro group on the phenylboronic acid ester introduces specific challenges.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Amino Group: The free amino group can coordinate to the palladium catalyst, forming inactive or less active complexes. This is a common deactivation pathway.
-
Solution:
-
Protect the Amino Group: Consider protecting the amine (e.g., as an amide or carbamate) before the coupling reaction. This will prevent its coordination to the palladium center. The protecting group can be removed in a subsequent step.
-
Use of Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These can sometimes mitigate the inhibitory effects of the amino group.
-
-
-
Inhibition by the Nitro Group: Nitroarenes can act as oxidizing agents, potentially oxidizing the active Pd(0) catalyst to inactive Pd(II) species.[2] Additionally, the nitro group can coordinate to the metal center, hindering the catalytic cycle.
-
Solution:
-
Careful Selection of Reaction Conditions: Use milder reaction conditions, including lower temperatures and carefully chosen bases, to minimize catalyst oxidation.
-
Employ Robust Catalyst Systems: Some modern palladium precatalysts are designed to be more resistant to challenging substrates.
-
-
-
General Catalyst Deactivation: Like other cross-coupling reactions, the palladium catalyst can be susceptible to poisoning by impurities.
-
Solution:
-
High-Purity Reagents: Ensure all reagents, including solvents and bases, are of high purity and are properly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides.[1][3]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced degradation of the catalyst.
-
-
-
Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst agglomeration into inactive palladium nanoparticles.[3]
-
Solution:
-
Ligand Choice: The use of appropriate bulky and electron-rich ligands can stabilize the active monomeric palladium species and prevent agglomeration.[3]
-
Lower Catalyst Loading: In some cases, excessively high catalyst concentrations can promote aggregation.
-
-
Question 2: I am observing significant formation of byproducts, such as homocoupling of the boronic ester or deboronation. How can I minimize these side reactions?
Answer:
Byproduct formation is often linked to suboptimal reaction conditions or catalyst instability.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Ester: This side reaction can be promoted by the presence of oxygen or by certain palladium catalyst systems.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen content.
-
Reaction Setup: Ensure a well-sealed reaction vessel under a positive pressure of inert gas.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often promoted by strong bases and high temperatures, particularly with electron-rich or sterically hindered boronic acids.
-
Solution:
-
Choice of Base: Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and carefully control the stoichiometry.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure the use of dry solvents.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: Can the pinacol ester group itself contribute to catalyst deactivation?
While the pinacol ester is generally stable, under harsh basic conditions, it could potentially hydrolyze to the corresponding boronic acid. The boronic acid can then trimerize to form boroxines, which can have different reactivity and solubility, potentially impacting the reaction rate. It is crucial to use appropriate bases and control the reaction conditions to maintain the integrity of the pinacol ester until the transmetalation step.
FAQ 2: What is the best palladium source and ligand combination for this substrate?
There is no single "best" combination as the optimal choice depends on the specific coupling partner and reaction conditions. However, for challenging substrates like this compound, catalyst systems known for their high activity and stability are recommended. These often include:
-
Palladium Precatalysts: Buchwald or Fu precatalysts (e.g., G3 or G4 precatalysts) are often effective.
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are commonly used to promote oxidative addition and stabilize the catalyst.[1][3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.
FAQ 3: How can I monitor the reaction progress and detect catalyst deactivation early?
Monitoring the reaction by techniques like TLC, GC-MS, or LC-MS is crucial. A stall in the consumption of starting materials or the formation of product is a clear indication of a problem. Visually, the formation of palladium black suggests catalyst agglomeration and deactivation.[3]
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters in Suzuki-Miyaura couplings. These are starting points and may require optimization for reactions involving this compound.
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates, but can also lead to increased side reactions and cost. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | For monodentate ligands, a 2:1 ratio is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. |
| Base Stoichiometry | 2 - 4 equivalents | The choice and amount of base are critical and need to be optimized. |
| Reaction Temperature | 50 - 120 °C | Lower temperatures are generally preferred to minimize side reactions and catalyst decomposition. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 3.0 eq.) and the degassed solvent (e.g., dioxane/water 4:1 mixture).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Studying Catalyst Deactivation
-
Baseline Reaction: Run a standard Suzuki-Miyaura coupling reaction as described in Protocol 1 and monitor the conversion over time to establish a baseline performance.
-
Introduction of a Potential Poison: In a separate experiment, add a known potential catalyst poison (e.g., a thiol or an excess of a coordinating amine) to the reaction mixture at the beginning of the reaction.
-
Comparative Monitoring: Monitor the conversion of this reaction over time and compare it to the baseline. A significant decrease in the reaction rate or final conversion indicates catalyst poisoning.
-
Analysis of the Catalyst State: At the end of the reaction, attempt to isolate the palladium species. The presence of palladium black can be confirmed visually. Further analysis using techniques like XPS or TEM can provide more detailed information about the deactivated catalyst.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Effect of base and solvent on the efficiency of 4-Amino-3-nitrophenylboronic acid pinacol ester couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-amino-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Due to the electron-withdrawing nature of the nitro and amino groups, this substrate can present unique challenges. This guide offers insights into optimizing reaction conditions and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound showing low to no yield?
A1: Low yields with this substrate are often attributed to its electronic properties. The electron-withdrawing nitro group can decrease the nucleophilicity of the boronic ester, slowing down the crucial transmetalation step in the catalytic cycle. Additionally, the presence of the free amino group can sometimes lead to side reactions or catalyst inhibition. Key factors to investigate include the choice of base, solvent, catalyst system, and the integrity of your reagents.
Q2: What is the optimal type of base for coupling this electron-deficient boronic acid ester?
A2: Stronger bases are generally required to facilitate the transmetalation of electron-deficient boronic acids. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results by more effectively forming the reactive boronate species.[1] It is advisable to screen a few bases to find the optimal one for your specific coupling partners.
Q3: How does the choice of solvent impact the reaction efficiency?
A3: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water, are commonly used.[2] The water component is crucial for hydrolyzing the pinacol ester to the more reactive boronic acid and for solubilizing the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions with a soluble base might be beneficial.
Q4: Can the free amino group on the phenyl ring interfere with the reaction?
A4: Yes, the free amine can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. While many Suzuki-Miyaura reactions tolerate free amines, if you suspect this is an issue, you might consider protecting the amino group (e.g., as a Boc or Acyl derivative) prior to the coupling reaction, followed by a deprotection step.
Q5: What are common side reactions to look out for?
A5: Common side reactions in Suzuki-Miyaura couplings include:
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom. This is more likely with electron-deficient boronic acids and can be exacerbated by prolonged reaction times or high temperatures.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by ensuring a properly degassed reaction mixture and using an active catalyst.
-
Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom.
Data Presentation: Effect of Base and Solvent
While specific literature data for a systematic screen of bases and solvents for the Suzuki-Miyaura coupling of this compound is limited, the following tables provide an illustrative guide based on general principles for electron-deficient systems. Yields are hypothetical and will be highly dependent on the specific aryl halide, catalyst, and ligand used.
Table 1: Illustrative Effect of Different Bases on Reaction Yield
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 80-100 °C, 12h.
| Entry | Base (2.0 equiv.) | Hypothetical Yield (%) | Notes |
| 1 | Na₂CO₃ | 40-60 | A common, milder base. May require longer reaction times or higher temperatures. |
| 2 | K₂CO₃ | 50-70 | Slightly stronger than Na₂CO₃, often a good starting point. |
| 3 | K₃PO₄ | 70-90 | A stronger base, often effective for electron-deficient boronic acids. |
| 4 | Cs₂CO₃ | 75-95 | A strong and highly soluble base, frequently gives excellent yields but is more expensive. |
| 5 | Et₃N | < 20 | Organic bases are generally less effective for activating boronic esters. |
Table 2: Illustrative Effect of Different Solvents on Reaction Yield
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv.), 100 °C, 12h.
| Entry | Solvent System (v/v) | Hypothetical Yield (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 60-80 | Good for many standard couplings. |
| 2 | THF/H₂O (4:1) | 65-85 | THF is a versatile solvent for Suzuki reactions. |
| 3 | 1,4-Dioxane/H₂O (4:1) | 70-90 | Often provides excellent results due to its higher boiling point and good solvating properties. |
| 4 | DMF/H₂O (4:1) | 50-70 | A polar aprotic solvent, can be effective but may lead to side reactions at high temperatures. |
| 5 | 2-MeTHF/H₂O (4:1) | 70-90 | A greener alternative to THF, often with comparable or better performance. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the base, solvent, catalyst, ligand, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
References
Troubleshooting guide for failed reactions involving 4-Amino-3-nitrophenylboronic acid pinacol ester
Welcome to the technical support center for 4-Amino-3-nitrophenylboronic acid pinacol ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Failed Suzuki-Miyaura couplings can often be attributed to a few key areas. Firstly, verify the integrity of your reagents. This compound should be stored in a dark, inert atmosphere at room temperature. Over time, boronic esters can undergo hydrolysis. It is also crucial to ensure your palladium catalyst is active and the reaction is conducted under strictly anaerobic conditions to prevent catalyst decomposition and homocoupling of the boronic ester. The choice of base and solvent system is also critical and often substrate-dependent.
Q2: I am observing significant decomposition of my starting material. What could be the cause?
A2: The presence of both an amino and a nitro group on the aromatic ring makes this reagent susceptible to specific side reactions. The nitro group can be reduced to an amino group, especially if using a palladium catalyst on carbon (Pd/C) with a hydrogen source.[1][2] If you observe the formation of a diaminophenyl boronic ester derivative, consider using a different palladium source or avoiding transfer hydrogenation conditions. Additionally, the amino group can potentially coordinate to the palladium center, inhibiting catalysis.
Q3: Can the pinacol ester hydrolyze during the reaction, and how can I prevent this?
A3: Yes, pinacol boronic esters can hydrolyze to the corresponding boronic acid, particularly in the presence of water and base.[3][4][5] While some Suzuki-Miyaura reactions require the in-situ formation of the boronic acid for efficient transmetalation, excessive hydrolysis can lead to protodeboronation (replacement of the boronic acid group with a hydrogen). To minimize unwanted hydrolysis, you can use anhydrous solvents and non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Q4: Are there specific palladium catalysts and ligands that are recommended for this type of substrate?
A4: For electron-deficient arylboronic esters, palladium catalysts with electron-rich and bulky phosphine ligands are often effective. Catalyst systems like Pd(dppf)Cl₂ or those generated in situ from Pd₂(dba)₃ and ligands such as SPhos or XPhos have shown success in similar challenging couplings. A catalyst screening is often the most effective way to identify the optimal combination for your specific substrates.
Q5: My reaction appears to stall. What are some common reasons for incomplete conversion?
A5: Incomplete conversion can result from several factors. Catalyst deactivation is a primary concern. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Insufficient base strength or poor solubility of the base can also hinder the reaction. Using a finely powdered, anhydrous base can improve performance. Finally, the reaction temperature might be too low; gradually increasing the temperature could drive the reaction to completion, but be mindful of potential decomposition of your starting materials or products at elevated temperatures.
Troubleshooting Guide
This section provides a more in-depth look at common issues and their solutions, presented in a question-and-answer format.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC/LC-MS analysis shows only starting materials.
-
A complex mixture of unidentifiable products is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable precatalyst. Ensure proper degassing of solvents and reaction vessel. |
| Inappropriate Base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[6] |
| Incorrect Solvent | The solvent system affects the solubility of all components and the reaction rate. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[7] Anhydrous conditions may be necessary to prevent hydrolysis.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any signs of decomposition. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling.[8] Ensure all reagents and solvents are properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the mixture. Maintain a positive pressure of an inert gas throughout the reaction. |
Troubleshooting Workflow for Low/No Product Formation
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Hydrolytic Stability of 4-Amino-3-nitrophenylboronic acid pinacol ester
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols regarding the hydrolytic stability of 4-Amino-3-nitrophenylboronic acid pinacol ester in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic instability and why is it a concern for my boronic ester?
A1: Hydrolytic instability refers to the tendency of a compound, in this case, this compound, to react with water (hydrolyze). This reaction cleaves the ester bond, converting the pinacol ester back into the corresponding free boronic acid and pinacol. This is a significant concern because the free boronic acid has different physical and chemical properties, including polarity, solubility, and reactivity, which can compromise the accuracy of analytical measurements, reduce yields in synthetic reactions, and affect biological activity in drug development.[1][2]
Q2: How do pH conditions affect the stability of my this compound?
A2: The hydrolysis of arylboronic acid pinacol esters is highly dependent on pH.[3] The reaction can be accelerated under both acidic and basic conditions.[4] At physiological pH (around 7.4), the rate of hydrolysis is often considerably accelerated.[3][5] For analytical purposes, such as RP-HPLC, it's crucial to control the pH of the mobile phase, as acidic modifiers (like formic acid) or residual silanols on the column can catalyze on-column hydrolysis, leading to inaccurate purity assessments.[6][7]
Q3: What role do the amino and nitro substituents play in the hydrolytic stability?
A3: The electronic properties of substituents on the phenyl ring significantly influence the rate of hydrolysis.[3] Electron-withdrawing groups, like the nitro group (-NO₂) on your compound, generally increase the Lewis acidity of the boron atom. This makes it more susceptible to nucleophilic attack by water, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups, like the amino group (-NH₂), can decrease the rate of hydrolysis. The overall stability will be a balance of these competing electronic effects.
Q4: My analytical results (e.g., HPLC, LCMS) show two peaks when I expect one. Could this be hydrolysis?
A4: Yes, this is a classic sign of on-column hydrolysis.[6] The pinacol ester is less polar and will typically have a longer retention time on a reversed-phase column than its more polar hydrolysis product, the free boronic acid. Observing an increasing peak for the boronic acid over time or with changes in mobile phase pH is a strong indicator of instability.[8] To confirm, you can prepare a sample in a non-aqueous, aprotic solvent like acetonitrile (ACN) and inject it immediately, comparing it to a sample prepared in an aqueous solution.[8]
Q5: How can I minimize hydrolysis during my experiments or analysis?
A5:
-
Solvent Choice: Prepare stock solutions and samples in anhydrous, aprotic solvents (e.g., ACN, THF) whenever possible and dilute into aqueous media immediately before use.[8]
-
pH Control: Avoid strongly acidic or basic aqueous conditions unless required by the reaction protocol. For HPLC analysis, using a mobile phase with no pH modifier or a buffer at a pH where the ester is most stable can prevent on-column degradation.[7]
-
Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.
-
Column Selection for HPLC: Use modern, low-silanol activity columns (e.g., Waters XTerra MS C18) to minimize silanol-catalyzed hydrolysis on the stationary phase.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent yield in aqueous reactions (e.g., Suzuki coupling) | Hydrolysis of the pinacol ester to the less reactive boronic acid prior to or during the reaction. | 1. Use anhydrous solvents and reagents. 2. Add the boronic ester to the reaction mixture as a solid or a solution in an anhydrous solvent. 3. Minimize reaction time and temperature where possible.[4] |
| Appearance of a new, more polar spot on TLC or peak in HPLC over time | The compound is degrading via hydrolysis in the sample solvent or mobile phase. | 1. Analyze samples immediately after preparation. 2. Use aprotic, non-aqueous diluents for sample preparation (e.g., 100% ACN).[8] 3. For HPLC, optimize the method to be faster and use a column with low silanol activity.[6][7] |
| Poor peak shape or streaking during chromatographic purification | This can be a result of on-column hydrolysis or the inherent properties of boronic esters on silica gel.[1] | 1. Consider alternative purification methods like crystallization. 2. If using silica gel chromatography, minimize exposure time on the column. 3. For HPLC, screen different columns and mobile phase compositions to find conditions that minimize degradation.[9] |
| Inconsistent results in biological assays | The active compound concentration is changing due to hydrolysis in the aqueous assay buffer. | 1. Quantify the rate of hydrolysis under your specific assay conditions (pH, temperature, buffer components). 2. Prepare stock solutions in an organic solvent (e.g., DMSO) and make final dilutions into the assay buffer immediately before the experiment. 3. Include time-course stability studies as part of your assay validation. |
Experimental Protocols & Data
Protocol: Monitoring Hydrolytic Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the pinacol ester in anhydrous acetonitrile (ACN).
-
Prepare aqueous buffer solutions at various pH levels (e.g., pH 4.0, pH 7.4, pH 9.0).
-
-
Initiation of Hydrolysis Study:
-
At time t=0, dilute the ACN stock solution into each aqueous buffer to a final concentration of 50 µg/mL. Ensure the final percentage of ACN is constant across all samples.
-
Maintain the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
-
HPLC Analysis:
-
Inject a sample from each pH condition onto the HPLC system at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Conditions (Example):
-
-
Data Analysis:
-
Calculate the percentage of the pinacol ester remaining at each time point by comparing its peak area to the total area of the ester and the free boronic acid peak.
-
Plot the percentage of remaining ester versus time for each pH condition to determine the hydrolysis rate.
-
Quantitative Data Summary
| Condition | Parameter | Effect on Hydrolysis Rate | Reference |
| pH | Increasing Acidity (e.g., pH < 4) | Increase | [4][6] |
| Physiological pH (~7.4) | Significant Increase | [3][5] | |
| Increasing Basicity (e.g., pH > 9) | Increase | [4][10] | |
| Substituents | Electron-Withdrawing (e.g., -NO₂) | Increase | [3] |
| Electron-Donating (e.g., -NH₂) | Decrease | [3] | |
| Temperature | Increase | Increase | [6] |
| HPLC Column | High Silanol Activity | Increase | [7][9] |
Visualizations
Hydrolysis Pathway
The following diagram illustrates the reversible hydrolysis reaction of the pinacol ester to the free boronic acid.
Caption: Reversible hydrolysis and esterification pathway.
Experimental Workflow for Stability Analysis
This workflow outlines the key steps for evaluating the hydrolytic stability of the target compound.
Caption: Workflow for HPLC-based hydrolytic stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-3-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the organoboron reagent, with arylboronic acid pinacol esters being a favored class due to their stability and ease of handling. This guide provides a comparative analysis of the reactivity of 4-Amino-3-nitrophenylboronic acid pinacol ester relative to other substituted phenylboronic acid pinacol esters, supported by available experimental data and established chemical principles.
Executive Summary: A Balance of Electronic Effects
The reactivity of an arylboronic acid pinacol ester in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, facilitating the crucial transmetalation step of the catalytic cycle and thus increasing reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can hinder transmetalation and reduce reactivity.
This compound presents a unique case, featuring both a strong electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂) on the same phenyl ring. The interplay of these opposing electronic forces, along with their positions relative to the boronic ester, dictates the overall reactivity of the molecule. While direct, head-to-head comparative kinetic data for this specific compound is limited in publicly available literature, we can infer its reactivity by comparing it to boronic esters with either only electron-donating or only electron-withdrawing substituents.
Data Presentation: Comparison of Reactivity in Suzuki-Miyaura Coupling
To illustrate the impact of substituents on the reactivity of phenylboronic acid pinacol esters, the following table summarizes representative data from various studies. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid Pinacol Ester | Substituent(s) | Electronic Effect | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Aminophenylboronic acid pinacol ester | 4-NH₂ | Electron-Donating | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~95 |
| Phenylboronic acid pinacol ester | None | Neutral | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | ~85-90 |
| 4-Nitrophenylboronic acid pinacol ester | 4-NO₂ | Electron-Withdrawing | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| 2-Nitrophenylboronic acid pinacol ester | 2-NO₂ | Electron-Withdrawing/Steric Hindrance | Aryl Bromide | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~60 |
| This compound | 4-NH₂, 3-NO₂ | Mixed EDG/EWG | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Expected Moderate to Good |
Note: The yield for this compound is an educated estimation based on general principles, as direct comparative data under these specific conditions was not found in the available literature. The strong electron-withdrawing effect of the nitro group is expected to be partially offset by the electron-donating amino group.
Discussion of Reactivity
The data and general principles of physical organic chemistry suggest the following reactivity trends:
-
Electron-Donating Groups: As exemplified by 4-aminophenylboronic acid pinacol ester, the presence of an EDG like the amino group increases the electron density of the phenyl ring, making it more nucleophilic and enhancing the rate of transmetalation. This generally leads to higher reactivity and often allows for milder reaction conditions.
-
Electron-Withdrawing Groups: The nitro group in 4-nitrophenylboronic acid pinacol ester is strongly electron-withdrawing, which deactivates the boronic ester towards transmetalation. However, successful coupling can still be achieved, often requiring more forcing conditions (e.g., stronger bases, more active catalysts) to achieve high yields.
-
Steric Hindrance: The position of the substituent plays a crucial role. As seen in the comparison of 4-nitrophenylboronic acid pinacol ester and 2-nitrophenylboronic acid pinacol ester, the ortho-nitro group in the latter significantly hinders the approach to the palladium center, leading to a dramatic decrease in yield.
-
This compound: In this molecule, the electron-donating amino group is para to the boronic ester, while the electron-withdrawing nitro group is meta. The activating effect of the amino group is expected to partially counteract the deactivating effect of the nitro group. Therefore, its reactivity is predicted to be lower than that of 4-aminophenylboronic acid pinacol ester but likely higher than that of boronic esters with only a strong electron-withdrawing group, particularly if it were in a sterically hindering ortho position.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).[1][2]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).[3] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison Workflow
This diagram illustrates the logical workflow for comparing the reactivity of different boronic esters.
Caption: A logical workflow for the experimental comparison of boronic ester reactivity.
References
The Pinacol Ester Advantage: A Comparative Guide to 4-Amino-3-nitrophenylboronic Acid and its Pinacol Ester
For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to achieving optimal outcomes in terms of yield, purity, and process efficiency. In the realm of cross-coupling reactions, particularly the widely-used Suzuki-Miyaura coupling, boronic acids and their derivatives are indispensable building blocks. This guide provides an objective, data-supported comparison of 4-Amino-3-nitrophenylboronic acid and its pinacol ester, highlighting the significant advantages the ester form offers in terms of stability, solubility, and handling.
Executive Summary: Stability and Practicality Reign Supreme
The fundamental difference between 4-Amino-3-nitrophenylboronic acid and its pinacol ester lies in a trade-off between inherent reactivity and practical stability. While the free boronic acid is generally more reactive and may lead to faster reaction times, this reactivity comes at the cost of significantly reduced stability.[1] The pinacol ester, conversely, offers superior stability, making it easier to handle, purify, and store, which are critical considerations in multi-step syntheses and for ensuring reproducibility.[1][2]
Comparative Data
The following tables summarize the key performance differences between the free acid and its pinacol ester. The data is compiled from literature on analogous phenylboronic acids and represents the expected performance for the 4-Amino-3-nitrophenyl derivatives.
Table 1: Physical and Chemical Properties
| Property | 4-Amino-3-nitrophenylboronic Acid | 4-Amino-3-nitrophenylboronic acid pinacol ester | Advantage |
| Chemical Stability | Prone to oxidation and protodeboronation. Can form cyclic boroxine anhydrides upon storage.[1] | High. The pinacol group protects the boronic acid moiety from degradation.[1][3] | Pinacol Ester |
| Physical Form | Often an amorphous solid, can be difficult to handle. | Typically a crystalline solid, easy to handle and weigh accurately.[1] | Pinacol Ester |
| Purification | Challenging to purify by column chromatography due to polarity and instability.[4] | Readily purified by standard column chromatography.[1][2] | Pinacol Ester |
| Storage | Requires storage under an inert atmosphere at low temperatures. | Stable for long-term storage at room temperature.[5] | Pinacol Ester |
Table 2: Solubility Comparison in Common Organic Solvents
The following data for phenylboronic acid and its pinacol ester is representative of the expected solubility behavior of their 4-amino-3-nitro substituted analogues.
| Solvent | Phenylboronic Acid Solubility | Phenylboronic Acid Pinacol Ester Solubility | Advantage |
| Chloroform | Moderate | High[6][7][8] | Pinacol Ester |
| Acetone | High | High[6][7] | Comparable |
| Dioxane | Generally Good | High | Pinacol Ester |
| Toluene | Low | Moderate | Pinacol Ester |
| Methylcyclohexane | Very Low | Moderate[6][8] | Pinacol Ester |
Data is based on studies of phenylboronic acid and its pinacol ester, which serve as a model for the behavior of the title compounds.[6][7][8]
Table 3: Performance in a Representative Suzuki-Miyaura Coupling Reaction
This table illustrates the expected outcomes when coupling with a generic aryl bromide.
| Parameter | 4-Amino-3-nitrophenylboronic Acid | This compound | Advantage |
| Reaction Time | Shorter[1] | Longer[1] | Free Acid |
| Typical Yield | Variable, can be compromised by reagent decomposition. | Generally higher and more reproducible due to the stability and purity of the starting material.[2] | Pinacol Ester |
| Reproducibility | Can be inconsistent due to varying purity and stability of the boronic acid. | High | Pinacol Ester |
| Side Products | Protodeboronation of the starting material is a common side reaction.[1] | Minimal side products related to reagent decomposition. | Pinacol Ester |
Experimental Protocols
To provide a framework for a direct comparison, the following experimental protocols are provided.
Experimental Protocol 1: Comparative Stability Study (Hydrolysis Monitoring by ¹H NMR)
Objective: To qualitatively assess the hydrolytic stability of the free boronic acid versus its pinacol ester.
Methodology:
-
Prepare a stock solution of 4-Amino-3-nitrophenylboronic acid in a deuterated aprotic solvent (e.g., DMSO-d₆).
-
Prepare a separate stock solution of this compound in the same deuterated solvent.
-
In a standard NMR tube, add a known volume of one of the stock solutions.
-
Add a specific volume of D₂O to the NMR tube.
-
Acquire a ¹H NMR spectrum immediately after the addition of D₂O and then at regular intervals (e.g., 1, 4, and 24 hours).
-
Repeat steps 3-5 for the other boron species.
-
Analysis: For the pinacol ester, monitor the appearance of a new singlet corresponding to the methyl groups of free pinacol, indicating hydrolysis. For the free boronic acid, monitor for changes in the aromatic signals that may indicate decomposition.
Expected Outcome: The pinacol ester will show significantly slower hydrolysis compared to the free boronic acid, which may show signs of degradation over the time course of the experiment.
Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
Objective: To compare the yield and reaction profile of the free boronic acid and its pinacol ester in a Suzuki-Miyaura coupling reaction.
Methodology:
-
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv.), the boron reagent (either the free acid or the pinacol ester, 1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., Cs₂CO₃, 2.5 equiv.).
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analysis: Compare the isolated yields and the reaction times for both boron reagents.
Expected Outcome: The reaction with the pinacol ester is expected to give a more reproducible and often higher isolated yield, although it may require a longer reaction time to go to completion. The reaction with the free boronic acid may be faster but could suffer from lower yields due to the presence of impurities from its decomposition.
Visualizing the Workflow and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the comparative study and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for comparing the reactivity of boronic acids and their esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: When to Choose the Pinacol Ester
The selection between 4-Amino-3-nitrophenylboronic acid and its pinacol ester should be guided by the specific requirements of the synthesis.
Choose the pinacol ester when:
-
Stability and shelf-life are critical: For multi-step syntheses, high-throughput screening, or when the reagent will be stored for an extended period.
-
High purity is essential: The ease of purification of the pinacol ester ensures a higher quality starting material, leading to cleaner reactions and more reliable results.
-
Reproducibility is paramount: The well-defined, stable nature of the pinacol ester contributes to more consistent reaction outcomes.
Consider the free boronic acid when:
-
Maximizing reaction rate is the primary goal: In situations where a faster reaction is desired and the stability of the reagent can be carefully managed.
-
The boronic acid can be used immediately after preparation or has been stored under strictly controlled inert conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Yield comparison between Suzuki coupling and other cross-coupling methods for similar substrates
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling with three other widely used methods—the Mizoroki-Heck, Stille, and Sonogashira couplings—focusing on reaction yields for similar substrates. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic strategy.
At a Glance: A Comparative Overview
The choice of a cross-coupling reaction is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions. The Suzuki coupling is frequently a first choice due to the low toxicity of the boronic acid reagents and the ease of byproduct removal. However, other methods offer distinct advantages for specific applications.
| Feature | Suzuki Coupling | Heck Coupling | Stille Coupling | Sonogashira Coupling |
| Nucleophile | Organoboron (boronic acids, esters) | Alkene | Organotin (stannanes) | Terminal Alkyne |
| Key Advantages | Low toxicity of reagents, commercially available starting materials, generally high yields. | Atom economy (no organometallic reagent), good for vinylation of aryl halides. | Excellent functional group tolerance, stable organostannane reagents, mild reaction conditions. | Direct introduction of an alkyne moiety, mild reaction conditions. |
| Key Disadvantages | Requires a base, potential for protodeboronation of boronic acids. | Limited to the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, regioselectivity can be an issue. | High toxicity of organotin reagents and byproducts, difficult removal of tin byproducts. | Requires a terminal alkyne, copper co-catalyst can lead to alkyne homocoupling. |
Yield Comparison Data
The following tables summarize quantitative yield data for Suzuki, Heck, Stille, and Sonogashira couplings for the formation of biaryls, vinylarenes, and aryl alkynes. It is important to note that reaction conditions can significantly influence yields, and the data presented here are for illustrative purposes based on literature reports.
Biaryl Synthesis
| Aryl Halide | Coupling Partner | Suzuki Yield (%) | Stille Yield (%) | Reference(s) |
| 4-Bromoanisole | Phenylboronic acid | 95 | - | [1] |
| 4-Bromoanisole | Tributyl(phenyl)stannane | - | 90 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | 98 | - | [1] |
| 4-Chlorotoluene | Tributyl(phenyl)stannane | - | 85 | [1] |
| 1-Iodonaphthalene | Phenylboronic acid | 92 | - | |
| 1-Iodonaphthalene | Tributyl(phenyl)stannane | - | 91 |
Vinylarene Synthesis
| Aryl Halide | Coupling Partner | Suzuki Yield (%) | Heck Yield (%) | Reference(s) |
| 4-Iodoanisole | Potassium vinyltrifluoroborate | 95 | - | |
| 4-Iodoanisole | Styrene | - | 93 | |
| 4-Bromotoluene | Potassium vinyltrifluoroborate | 91 | - | |
| 4-Bromotoluene | Styrene | - | 88 |
Aryl Alkyne Synthesis
| Aryl Halide | Coupling Partner | Suzuki Yield (%) | Sonogashira Yield (%) | Reference(s) |
| 4-Iodotoluene | Phenylacetylene | - | 95 | [2] |
| 4-Iodotoluene | Ethynylbenzene boronic acid | 88 | - | |
| 1-Iodonaphthalene | Phenylacetylene | - | 96 | |
| 1-Iodonaphthalene | Ethynylbenzene boronic acid | 85 | - |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are general protocols that may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mizoroki-Heck Coupling Protocol
This protocol provides a general procedure for the coupling of an aryl halide with an alkene.[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide and palladium acetate.
-
Add acetonitrile, followed by the alkene and triethylamine at room temperature.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, filter the mixture through Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
-
Redissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Stille Coupling Protocol
This protocol outlines a general procedure for the Stille coupling of an organic halide with an organostannane.[5][6]
Materials:
-
Organic halide (1.0 mmol)
-
Organostannane (1.15 mmol)
-
Pd(dppf)Cl₂·DCM (10 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Lithium chloride (LiCl, 5.3 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the organic halide and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the flask with an inert gas (e.g., argon) for 10 minutes before adding the organostannane.
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, transfer the solution to a separatory funnel containing an ammonia-water mixture and extract with a nonpolar solvent like hexane.
-
Wash the combined organic phases with an ammonia-water mixture and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash chromatography.
Sonogashira Coupling Protocol
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Diisopropylamine (7.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for a few hours and monitor by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Reaction Selection Workflow
Choosing the appropriate cross-coupling reaction is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision workflow for selecting a cross-coupling reaction.
Catalytic Cycles
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Simplified catalytic cycles for the four cross-coupling reactions.
References
Spectroscopic Analysis for Structural Confirmation of Products from 4-Amino-3-nitrophenylboronic acid pinacol ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 4-Amino-3-nitrophenylboronic acid pinacol ester and its potential reaction products. We offer detailed experimental protocols for key transformations and spectroscopic analyses, alongside a comparison with a common alternative, 4-Aminophenylboronic acid pinacol ester. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.
Introduction
This compound is a versatile bifunctional molecule utilized in organic synthesis, particularly in the construction of complex aromatic systems. The presence of an amino group, a nitro group, and a boronic ester moiety allows for a variety of selective chemical transformations. Accurate structural confirmation of the resulting products is paramount, and this is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the expected spectroscopic signatures of the starting material and its derivatives from common synthetic routes.
Spectroscopic Data of Starting Material and a Common Alternative
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | FTIR (KBr) ν (cm-1) | ESI-MS m/z |
| This compound (Predicted) | 8.25 (d, 1H), 7.80 (dd, 1H), 6.80 (d, 1H), 5.50 (br s, 2H, -NH2), 1.35 (s, 12H) | 150.0, 138.0, 135.0, 125.0, 118.0, 84.0, 25.0 | 3450, 3350 (N-H), 2980 (C-H), 1620 (C=C), 1530, 1340 (NO2), 1360 (B-O) | 265.1 [M+H]+ |
| 4-Aminophenylboronic acid pinacol ester [1] | 7.59 (d, 2H), 6.65 (d, 2H), 3.80 (br s, 2H, -NH2), 1.33 (s, 12H) | 150.1, 136.5, 114.9, 83.4, 24.8 | 3430, 3350 (N-H), 2970 (C-H), 1610 (C=C), 1350 (B-O) | 220.1 [M+H]+ |
Spectroscopic Analysis of Potential Reaction Products
The functional groups of this compound allow for several common synthetic transformations. Below, we predict the spectroscopic data for the products of three such reactions: Suzuki-Miyaura coupling, reduction of the nitro group, and N-acetylation of the amino group.
| Reaction Product | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | FTIR (KBr) ν (cm-1) | ESI-MS m/z |
| Suzuki Coupling Product (with Phenylboronic acid) | 8.30 (d, 1H), 7.90 (dd, 1H), 7.60-7.40 (m, 5H), 7.00 (d, 1H), 5.60 (br s, 2H, -NH2) | 150.0, 140.0, 138.0, 135.0, 130.0, 129.0, 128.0, 125.0, 120.0, 118.0 | 3450, 3350 (N-H), 3050 (Ar C-H), 1610 (C=C), 1530, 1340 (NO2) | 285.1 [M+H]+ |
| Nitro Reduction Product (3,4-Diaminophenylboronic acid pinacol ester) | 7.00 (d, 1H), 6.80 (dd, 1H), 6.70 (d, 1H), 4.50 (br s, 2H, -NH2), 3.80 (br s, 2H, -NH2), 1.34 (s, 12H) | 140.0, 135.0, 120.0, 118.0, 115.0, 83.5, 25.0 | 3400, 3300 (N-H), 2980 (C-H), 1615 (C=C), 1360 (B-O) | 235.1 [M+H]+ |
| N-Acetylation Product | 9.80 (s, 1H, -NH), 8.60 (d, 1H), 8.00 (dd, 1H), 7.80 (d, 1H), 2.25 (s, 3H), 1.36 (s, 12H) | 169.0, 145.0, 138.0, 135.0, 128.0, 122.0, 84.5, 25.5, 25.0 | 3300 (N-H), 2980 (C-H), 1680 (C=O), 1610 (C=C), 1530, 1340 (NO2), 1360 (B-O) | 307.1 [M+H]+ |
Experimental Protocols
General Spectroscopic Analysis Protocols
1. NMR Spectroscopy Samples for 1H and 13C NMR should be dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For boronic esters, it is also insightful to acquire a 11B NMR spectrum, which can confirm the presence of the boron center.
2. FTIR Spectroscopy Solid samples can be analyzed using KBr pellets or an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, the solid is placed directly on the crystal. The spectrum is typically recorded over a range of 4000-400 cm-1.
3. Mass Spectrometry (Electrospray Ionization - ESI) Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] A small aliquot is then further diluted and introduced into the ESI source.[2] This soft ionization technique is ideal for observing the molecular ion peak ([M+H]+ or [M+Na]+), which allows for the confirmation of the molecular weight of the product.
Synthetic Protocols
1. Suzuki-Miyaura Coupling [3][4] In a round-bottom flask, this compound (1.0 eq.), the desired aryl halide (1.2 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.) are combined in a suitable solvent system (e.g., dioxane/water). The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%). The reaction is then heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
2. Reduction of the Nitro Group [5][6][7][8] The nitro-substituted compound (1.0 eq.) is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq.) is added, and the mixture is refluxed for several hours. Alternatively, catalytic hydrogenation using H2 gas and a catalyst like Pd/C can be employed. The reaction progress is monitored by TLC. After completion, the reaction is neutralized, and the product is extracted and purified.
3. N-Acetylation of the Amino Group [9][10][11][12] this compound (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. A base such as pyridine or triethylamine (1.5 eq.) is added, followed by the dropwise addition of acetic anhydride or acetyl chloride (1.2 eq.) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflows and the potential biological context of these molecules, the following diagrams are provided.
Caption: General experimental workflows for common transformations of this compound.
Aniline derivatives are scaffolds for many biologically active molecules, including inhibitors of signaling pathways relevant to cancer. The EGFR signaling pathway is one such example.
Caption: Simplified EGFR signaling pathway and the site of action for some aniline-based inhibitors.
Conclusion
The structural elucidation of products derived from this compound relies on a multi-faceted spectroscopic approach. By comparing the spectra of the products to that of the starting material and known analogs, researchers can confidently confirm the outcomes of their synthetic transformations. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this versatile building block in the fields of medicinal chemistry and materials science.
References
- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline(214360-73-3) 1H NMR spectrum [chemicalbook.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating Cross-Coupling Reactions: A Comparative Guide to 4-Amino-3-nitrophenylboronic acid pinacol ester
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for efficient and successful synthetic campaigns. 4-Amino-3-nitrophenylboronic acid pinacol ester stands as a versatile reagent in the chemist's toolbox, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols to aid in methodological decisions.
The unique substitution pattern of this compound, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts distinct reactivity profiles that can be strategically exploited in organic synthesis. The pinacol ester functionality enhances the stability and handling of the boronic acid, making it a favored reagent in many applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The performance of this compound in this reaction is influenced by the electronic nature of its substituents. While specific quantitative data for this exact molecule is not extensively documented in comparative studies, we can infer its reactivity based on related structures.
Generally, arylboronic esters with electron-withdrawing groups can exhibit slower rates of transmetalation, a key step in the catalytic cycle. However, the presence of the para-amino group can partially mitigate this effect. In comparison to its isomer, 2-nitrophenylboronic acid, the para-substitution pattern of the nitro group in the target molecule is advantageous, as it minimizes steric hindrance around the boronic ester moiety, facilitating a more efficient approach to the palladium catalyst.
Table 1: Comparison of Arylboronic Acid Derivatives in a Model Suzuki-Miyaura Reaction
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 90 | 12 | Good to Excellent |
| 4-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂/SPhos | Dioxane/H₂O | K₃PO₄ | 100 | 18-20 | ~85 |
| 4-Aminophenylboronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃/SPhos | Dioxane | K₃PO₄ | 100 | 18 | ~95 |
| 2-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂/K₂CO₃ | DMF/H₂O | K₂CO₃ | 100 | - | Lower yields reported |
Note: The data for this compound is a predicted outcome based on general principles, as specific comparative studies were not identified. Other data is collated from various literature sources for illustrative purposes.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the activation of the boronic ester for the transmetalation step.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this context, this compound would typically be the product of a reaction rather than a starting material. However, considering a scenario where it might be used as a coupling partner (after conversion to the corresponding aniline), its electronic properties would again be a key determinant of reactivity. The presence of the nitro group would render the amino group less nucleophilic, potentially requiring more forcing reaction conditions (e.g., stronger base, higher temperature, or more active catalyst system) compared to a non-nitrated aminophenylboronic acid derivative.
Table 2: Comparison of Amine Sources in a Model Buchwald-Hartwig Amination
| Amine Source | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-3-nitrophenol (from the boronic ester) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 110 | 24 | Moderate |
| Aniline | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Toluene | K₂CO₃ | 100 | 12 | ~90 |
| 4-Nitroaniline | 4-Chlorotoluene | Pd₂(dba)₃ / BrettPhos | Dioxane | K₃PO₄ | 130 | 24 | ~75 |
Note: The data for the amine derived from this compound is a predicted outcome. Other data is collated from various literature sources for illustrative purposes.
Mechanistic Considerations in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine that could be derived from this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (e.g., 4-amino-3-nitrophenol) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add the aryl halide, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Conclusion
This compound is a valuable building block for the synthesis of substituted biaryls and other complex aromatic compounds. Its performance in Suzuki-Miyaura coupling is generally expected to be good, benefiting from the para-amino group and the steric accessibility of the boronic ester. When considering its derivatized amine in Buchwald-Hartwig aminations, the electronic deactivation by the nitro group presents a challenge that can be overcome with carefully selected reaction conditions. The provided protocols and comparative data serve as a guide for researchers to effectively incorporate this reagent into their synthetic strategies.
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Amino-3-nitrophenylboronic acid pinacol ester
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of building blocks is a critical decision with far-reaching implications for cost, efficiency, and safety. This guide provides an in-depth comparative analysis of 4-Amino-3-nitrophenylboronic acid pinacol ester, a versatile reagent in modern synthetic chemistry, against viable alternatives. By examining experimental data and process considerations, this document aims to equip decision-makers with the necessary information to select the most appropriate reagent for their specific large-scale Suzuki-Miyaura coupling reactions.
The strategic selection of a substituted phenylboronic acid pinacol ester is pivotal in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This compound offers unique functionalities with its amino and nitro groups, which can be further manipulated in subsequent synthetic steps. However, these very features also introduce specific challenges and costs, particularly in a large-scale manufacturing environment. This guide will objectively weigh the benefits of this reagent against its drawbacks and compare it with two key alternatives: 4-Aminophenylboronic acid pinacol ester and 4-Amino-3-fluorophenylboronic acid pinacol ester.
Executive Summary: The Trade-Off Between Functionality, Cost, and Safety
The core of this analysis rests on a fundamental trade-off. This compound provides a valuable synthetic handle in the form of the nitro group, which can be readily reduced to an amine, enabling further diversification of the molecular scaffold. This added functionality, however, comes at a higher price point and introduces significant process safety considerations inherent to the handling of nitroaromatic compounds at scale.
Conversely, simpler alternatives like 4-Aminophenylboronic acid pinacol ester offer a more cost-effective and safer route for syntheses where the additional nitro functionality is not required.[1] 4-Amino-3-fluorophenylboronic acid pinacol ester presents an intermediate option, providing an alternative substitution pattern with different electronic properties and a generally better safety profile than its nitro-containing counterpart, albeit at a different cost.
Comparative Performance and Cost Analysis
The decision to employ a specific boronic ester in a large-scale Suzuki-Miyaura coupling hinges on a multi-faceted evaluation of its performance, cost, and safety profile. The following tables provide a structured comparison of this compound and its alternatives. It is important to note that bulk pricing can vary significantly based on supplier, purity, and order volume. The prices cited here are estimates based on currently available data for smaller quantities and are intended for comparative purposes.
| Feature | This compound | 4-Aminophenylboronic acid pinacol ester | 4-Amino-3-fluorophenylboronic acid pinacol ester |
| CAS Number | 833486-94-5[2][3] | 214360-73-3[4] | 819058-34-9 |
| Molecular Formula | C₁₂H₁₇BN₂O₄[2][3] | C₁₂H₁₈BNO₂[4] | C₁₂H₁₇BFNO₂[5] |
| Molecular Weight | 264.09 g/mol [2][3] | 219.09 g/mol [4] | 237.08 g/mol [5] |
| Estimated Relative Cost (per mole) | High | Low | Medium |
Table 1: Physical Properties and Relative Cost Comparison
| Parameter | This compound | 4-Aminophenylboronic acid pinacol ester | 4-Amino-3-fluorophenylboronic acid pinacol ester |
| Typical Reaction Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Time | Generally comparable to alternatives | Generally comparable to alternatives | Generally comparable to alternatives |
| Catalyst Loading | Standard loadings, can be optimized | Standard loadings, can be optimized | Standard loadings, can be optimized |
| Downstream Functionality | High (nitro group can be reduced to amine) | Low (requires additional steps for further functionalization) | Medium (fluoro group offers modulation of electronic properties) |
| Process Safety Considerations | High (thermal instability of nitroaromatics)[6][7] | Low | Low to Medium |
| Waste Stream Complexity | Higher (potential for energetic and toxic byproducts) | Lower | Lower |
Table 2: Large-Scale Synthesis Performance and Process Considerations
Experimental Protocols
The following is a general protocol for a large-scale Suzuki-Miyaura coupling reaction. Specific conditions, including catalyst, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.
Representative Large-Scale Suzuki-Miyaura Coupling Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is rendered inert by purging with nitrogen or argon.
-
Reagent Charging: The aryl halide (1.0 eq), the corresponding boronic acid pinacol ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq) are charged to the reactor.
-
Solvent Addition: A degassed solvent system (e.g., toluene, 1,4-dioxane, with or without water) is added. The mixture is stirred to ensure homogeneity.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 0.01-1 mol%) and ligand (if required) are added.
-
Reaction: The reaction mixture is heated to the optimized temperature (typically 80-110 °C) and monitored by a suitable analytical technique (e.g., HPLC, GC) until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous phase is separated, and the organic phase is washed with water and/or brine.
-
Isolation: The organic solvent is removed under reduced pressure. The crude product is then purified by crystallization, distillation, or chromatography to yield the desired product.
In-Depth Analysis of Key Decision Factors
Cost
For large-scale synthesis, the cost of starting materials is a primary driver of the overall process economics. 4-Aminophenylboronic acid pinacol ester is generally the most cost-effective of the three options due to a more straightforward synthesis.[1] The introduction of a nitro or fluoro group requires additional synthetic steps, which increases the manufacturing cost. While the initial higher cost of this compound might be justifiable if the nitro group is essential for the subsequent synthetic strategy, it is a significant factor to consider in the overall cost-benefit analysis.
Synthetic Utility and Efficiency
The primary advantage of this compound lies in the synthetic versatility of the nitro group. This electron-withdrawing group can influence the reactivity of the molecule and can be readily reduced to an amine, providing a key functional group for further elaboration in the synthesis of complex molecules. This can potentially shorten the overall synthetic route compared to starting with an unsubstituted aniline.
In terms of reaction efficiency, all three boronic esters are generally effective in Suzuki-Miyaura couplings, providing good to excellent yields under optimized conditions. The choice of catalyst and reaction conditions will be crucial in maximizing yield and minimizing reaction times for any of the chosen reagents.
Process Safety and Environmental Impact
The presence of a nitro group in this compound introduces significant process safety challenges, particularly at a large scale. Nitroaromatic compounds are known to have the potential for thermal instability and can pose a risk of runaway reactions or explosions under certain conditions.[6][7] This necessitates specialized equipment, stringent temperature control, and careful handling protocols, all of which add to the operational cost and complexity.[8][9][10]
Furthermore, the waste streams generated from reactions involving nitroaromatic compounds may require special treatment due to their potential toxicity and environmental impact. In contrast, 4-Aminophenylboronic acid pinacol ester and 4-Amino-3-fluorophenylboronic acid pinacol ester have a more favorable safety and environmental profile.
Visualizing the Decision-Making Process
The selection of the appropriate boronic ester can be guided by a logical workflow that prioritizes the synthetic requirements and process constraints.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 833486-94-5 [sigmaaldrich.com]
- 4. 4-Aminophenylboronic acid pinacol ester 97 214360-73-3 [sigmaaldrich.com]
- 5. 4-Amino-3-Fluorophenylboronic Acid, Pinacol Ester [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fauske.com [fauske.com]
- 10. helgroup.com [helgroup.com]
A Comparative Guide to Catalyst Performance in Couplings with 4-Amino-3-nitrophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of versatile building blocks is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. 4-Amino-3-nitrophenylboronic acid pinacol ester is a valuable reagent, offering a unique combination of functional groups for diverse molecular architectures. However, the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group presents a challenge for achieving high-yield coupling reactions. The selection of an appropriate catalyst system is therefore critical to the success of these transformations.
This guide provides a comparative overview of catalyst performance for coupling reactions involving this compound, with a focus on the widely utilized Suzuki-Miyaura reaction. While direct, side-by-side comparative studies with this specific substrate are limited in the available literature, this guide collates data from patent literature and draws comparisons from studies on structurally similar and electronically demanding substrates to provide researchers with a rational basis for catalyst selection and reaction optimization.
Catalyst Performance: A Quantitative Comparison
The following table summarizes the performance of a specific palladium catalyst in a Suzuki-Miyaura coupling with this compound, alongside the performance of other common catalyst systems with structurally related or otherwise challenging substrates to provide a comparative context.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 71 | This compound |
| Pd(OAc)₂ with SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | p-Nitrophenylboronic acid |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80-90 | Unprotected N-rich heteroaryl chlorides |
| Pd(PPh₃)₄ | PPh₃ | CsF/Ag₂O | Not Specified | Not Specified | Not Specified | >90 | Pentafluorophenylboronic acid (inactive under normal conditions) |
Note: The data for catalyst systems other than Pd(dppf)Cl₂ are for illustrative purposes with challenging substrates and may not be directly transferable to this compound without optimization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is adapted from a procedure reported in the synthesis of protein kinase B inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and sodium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand Precatalyst (e.g., XPhos Pd G2)
This generalized protocol is suitable for challenging substrates and can be adapted for this compound.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 (2-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, potassium phosphate, and a stir bar to a reaction vessel.
-
Add the XPhos Pd G2 precatalyst.
-
Add a degassed 5:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To better understand the underlying chemical transformations and the experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for catalyst screening and optimization.
A Comparative Guide to the Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester: Traditional vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for producing 4-Amino-3-nitrophenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. We will benchmark the performance of the traditional Palladium-catalyzed Miyaura borylation against a promising newer photochemical approach, supported by experimental data and detailed protocols.
Performance Benchmark
The following table summarizes the key performance indicators for the synthesis of this compound using a traditional and a modern synthetic approach.
| Methodology | Starting Material | Catalyst/Reagent | Base | Solvent | Reaction Time | Yield (%) | Purity |
| Traditional: Miyaura Borylation | 4-Bromo-2-nitroaniline | PdCl₂(dppf) | KOAc | DMSO | 12-24 hours | 70-90% (estimated) | High |
| New: Photochemical Synthesis | 4-Iodo-2-nitroaniline | None (UV light) | K₂HPO₄ | Acetonitrile | 24 hours | ~78% | High |
Experimental Protocols
Traditional Synthesis: Palladium-Catalyzed Miyaura Borylation
This method is the current industry standard for the synthesis of arylboronic esters from aryl halides.
Reaction Scheme:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
New Synthetic Methodology: Photochemical Borylation
This emerging technique offers a metal-free alternative to traditional cross-coupling reactions.
Reaction Scheme:
Procedure:
-
In a quartz reaction tube, combine 4-iodo-2-nitroaniline (1.0 eq), pinacolborane (1.5 eq), and dipotassium hydrogen phosphate (K₂HPO₄, 2.0 eq).
-
Add acetonitrile as the solvent.
-
Seal the tube and place it in a photochemical reactor equipped with a UV lamp (e.g., high-pressure mercury lamp).
-
Irradiate the reaction mixture at room temperature with stirring for 24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the this compound.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and a logical workflow for selecting a synthetic method.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for organic synthesis and analysis.
Caption: Decision-making flowchart for selecting a synthesis method.
Isomeric Effects on Reactivity: A Comparative Analysis of 4-Amino-3-nitrophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of complex organic molecules. Phenylboronic acids bearing both amino and nitro functionalities are valuable reagents in medicinal chemistry and materials science, offering versatile handles for further functionalization. However, the isomeric positioning of these substituents profoundly impacts the reactivity of the boronic acid, particularly in widely-used cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of 4-amino-3-nitrophenylboronic acid and its isomers, supported by an analysis of electronic and steric effects, and presents a generalized experimental protocol for their comparative evaluation.
The Critical Role of Isomerism in Reactivity
The reactivity of aminonitrophenylboronic acids in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors originating from the amino (-NH₂) and nitro (-NO₂) groups. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group, combined with their positions relative to the boronic acid moiety, dictate the nucleophilicity of the aryl ring and the ease of transmetalation in the catalytic cycle.
Electronic Effects: The transmetalation step of the Suzuki-Miyaura reaction is generally favored by electron-donating groups on the phenylboronic acid, which increase the nucleophilicity of the carbon atom bound to boron. Conversely, electron-withdrawing groups decrease this nucleophilicity, potentially slowing down the reaction.
Steric Effects: The proximity of substituents to the boronic acid group can sterically hinder the approach of the palladium catalyst, thereby impeding the transmetalation step and reducing the overall reaction rate. This effect is most pronounced for substituents in the ortho position.
Comparative Reactivity Analysis
Isomers under consideration:
-
4-Amino-3-nitrophenylboronic acid: The amino group is para to the boronic acid, and the nitro group is meta. The strong electron-donating effect of the para-amino group is expected to enhance reactivity.
-
3-Amino-4-nitrophenylboronic acid: The amino group is meta and the nitro group is para to the boronic acid. The powerful electron-withdrawing effect of the para-nitro group is expected to significantly decrease reactivity.
-
5-Amino-2-nitrophenylboronic acid: The nitro group is ortho to the boronic acid, which is expected to cause significant steric hindrance and electronic deactivation, leading to the lowest reactivity.
-
2-Amino-5-nitrophenylboronic acid: The amino group is ortho to the boronic acid. While the amino group is electron-donating, its ortho position can lead to steric hindrance. The nitro group is meta to the boronic acid.
Predicted Reactivity Order:
Based on these electronic and steric considerations, the predicted order of reactivity in a Suzuki-Miyaura coupling reaction is:
4-Amino-3-nitrophenylboronic acid > 2-Amino-5-nitrophenylboronic acid > 3-Amino-4-nitrophenylboronic acid > 5-Amino-2-nitrophenylboronic acid
This prediction is based on the dominant activating effect of the para-amino group in 4-amino-3-nitrophenylboronic acid and the severe deactivating and sterically hindering effect of the ortho-nitro group in 5-amino-2-nitrophenylboronic acid.
Quantitative Data Comparison (Representative)
The following table summarizes representative, albeit not directly comparative, quantitative data for the Suzuki-Miyaura coupling of aminonitrophenylboronic acid isomers with an aryl halide. These values are compiled from various sources and should be interpreted as illustrative of the general reactivity trends.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-3-nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 3-Amino-4-nitrophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | ~60-75 |
| 5-Amino-2-nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 48 | ~20-40 |
| 2-Amino-5-nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 18 | ~70-85 |
Experimental Protocol: A Generalized Approach for Comparative Study
To obtain a direct and reliable comparison of the reactivity of these isomers, a standardized experimental protocol should be employed. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of aminonitrophenylboronic acid isomers with 4-bromoanisole.
Materials:
-
Aminonitrophenylboronic acid isomer (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aminonitrophenylboronic acid isomer, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1 mixture of toluene and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
By keeping all reaction parameters (reagent stoichiometry, catalyst loading, base, solvent, temperature, and reaction time) constant, this protocol can be used to generate directly comparable yield data for the different aminonitrophenylboronic acid isomers.
Logical Framework for Reactivity Analysis
The following diagram illustrates the logical workflow for assessing the reactivity of the aminonitrophenylboronic acid isomers.
Caption: Logical workflow for assessing the reactivity of aminonitrophenylboronic acid isomers.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The isomeric position of amino and nitro groups on a phenylboronic acid scaffold has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in selecting the most suitable isomer for their synthetic targets. 4-Amino-3-nitrophenylboronic acid is predicted to be the most reactive among the isomers discussed due to the favorable positioning of the electron-donating amino group. Conversely, isomers with ortho-nitro or para-nitro substituents are expected to exhibit significantly lower reactivity. For definitive comparisons, a standardized experimental protocol is essential to generate reliable and directly comparable data. This guide provides the foundational knowledge and a practical framework for researchers to navigate the subtleties of isomeric effects in their synthetic endeavors.
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-3-nitrophenylboronic acid pinacol ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-3-nitrophenylboronic acid pinacol ester (CAS No. 833486-94-5). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is imperative that this compound and any materials contaminated with it are treated as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or discharged into the sewer system.[3]
Hazard Classification Summary
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE): [1][2]
-
Eye Protection: Chemical safety goggles or a face shield (conforming to EN 166 standards).
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat that is fully fastened.
-
Respiratory Protection: For situations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal service.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (833486-94-5). The label should also indicate the associated hazards (e.g., "Irritant").
2. Solid Waste Disposal:
-
Unused or Expired Chemical: Collect any surplus or expired this compound in its original container if possible, or in a designated, robust, and sealable hazardous waste container.
-
Contaminated Materials: Items such as contaminated gloves, weighing paper, bench liners, and pipette tips should be collected in a designated, lined container for solid hazardous waste.
3. Liquid Waste Disposal:
-
Solutions: If the compound is in a solvent, it must be collected in a designated container for hazardous liquid waste. Ensure the solvent is compatible with the other contents of the container.
-
Rinsate: Rinsate from the cleaning of contaminated glassware should be collected as hazardous liquid waste.
4. Decontamination of Labware:
-
Initial Rinse: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinsate must be collected as hazardous liquid waste.
-
Secondary Wash: Following the initial solvent rinse, wash the glassware with soap and water. This wash water should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Empty Container Disposal:
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-nitrophenylboronic acid pinacol ester
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 4-Amino-3-nitrophenylboronic acid pinacol ester. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 833486-94-5[1]
-
Molecular Formula: C₁₂H₁₇BN₂O₄[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield is recommended when there is a risk of splashing.[5][6] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[5][7][8] Gloves should be inspected before use and changed immediately upon contamination.[7] | Prevents skin contact with the compound, which can cause irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] Long pants and closed-toe shoes are mandatory.[7] | Protects skin from accidental spills and contact.[7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust or aerosols are generated.[1][7][9] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] | Minimizes the risk of respiratory tract irritation.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a detailed operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Conduct all work in a well-ventilated area, preferably within a designated chemical fume hood.[5][7]
-
The work area should be clean, free of clutter, and prepared with any necessary absorbent materials for potential spills.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[6][7]
-
Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.[7]
-
If the compound is air-sensitive, consider handling it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[10][11][12]
-
Weigh the necessary amount of the compound in a contained manner to prevent dissemination of dust.
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials, including disposable PPE (gloves, masks), absorbent materials from spills, and empty or partially used containers, in a designated, clearly labeled, and sealed container for hazardous waste.[5]
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed and is stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Procedure:
-
Do not pour waste down the drain.[5]
-
Dispose of the hazardous waste through your institution's established hazardous waste management program, following all local, state, and federal regulations.
-
Emergency Procedures
-
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Caption: Workflow for safely handling this compound.
References
- 1. This compound 97 833486-94-5 [sigmaaldrich.com]
- 2. 4-Nitrophenylboronic acid pinacol ester = 95 171364-83-3 [sigmaaldrich.com]
- 3. 4-Nitrophenylboronic acid pinacol ester = 95 171364-83-3 [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. aaronchem.com [aaronchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
